molecular formula C15H11BrN2O B182624 5-Bromo-3-(4-methylanilino)indol-2-one CAS No. 57743-26-7

5-Bromo-3-(4-methylanilino)indol-2-one

Cat. No.: B182624
CAS No.: 57743-26-7
M. Wt: 315.16 g/mol
InChI Key: DSKFGKWELDNZPC-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methylanilino)indol-2-one is a synthetic indolin-2-one derivative supplied for research and development purposes. Compounds within this structural class have demonstrated significant potential in biomedical research, particularly as scaffolds for developing new therapeutic agents. Scientific literature on closely related analogs indicates that 3-iminoindolin-2-one structures are of high interest in anticancer research. One study on (E)-5-bromo-3-(phenylimino)indolin-2-one showed that the compound was evaluated by the National Cancer Institute (NCI)-60 program, demonstrating growth inhibition against a panel of 60 human cancer cell lines, which suggests a promising mechanism of action worthy of further investigation . Furthermore, structurally similar indole-containing molecules have shown selective activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in antimicrobial research . The presence of both bromo and anilino substituents on the core indolin-2-one structure is a key feature that influences the compound's electronic properties and its ability to interact with biological targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and application of similar compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57743-26-7

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

5-bromo-3-(4-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

DSKFGKWELDNZPC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br

Origin of Product

United States

Foundational & Exploratory

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-(p-toluidino)indolin-2-one and its Analogs: Synthesis, Characterization, and Biological Evaluation

The indolin-2-one core is a highly valued heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This scaffold is particularly prominent in the development of kinase inhibitors, with several approved drugs, such as Sunitinib and Toceranib, featuring this core structure.[1][2][3][4] The versatility of the indolin-2-one system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.

This guide provides a comprehensive technical overview of a specific class of indolin-2-one derivatives: 5-bromo-3-(arylamino)indolin-2-ones, with a particular focus on the p-toluidino substituted analog, 5-bromo-3-(p-toluidino)indolin-2-one. While specific data for this exact molecule is limited in publicly available literature, this document will synthesize information from closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological applications, particularly in the realm of oncology. The insights provided are geared towards researchers, scientists, and professionals in drug development.

Chemical Data and Physicochemical Properties

The fundamental chemical properties of 5-bromo-3-(p-toluidino)indolin-2-one can be predicted based on its constituent parts.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₅H₁₃BrN₂O---
Molecular Weight 317.18 g/mol ---
IUPAC Name 5-bromo-3-(4-methylanilino)-1,3-dihydro-2H-indol-2-one---
CAS Number Not available---
Appearance Likely a colored solid (e.g., yellow, orange)Analogy to related compounds[5]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMFGeneral characteristic of indolin-2-one derivatives[1]
LogP Estimated to be in the range of 3-5Based on similar structures[6]

Synthesis and Characterization

The synthesis of 5-bromo-3-(p-toluidino)indolin-2-one can be approached through established methodologies for 3-substituted indolin-2-ones. A common and effective route involves the condensation of a 5-bromoisatin with p-toluidine.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-Bromoisatin 5-Bromoisatin Condensation Condensation 5-Bromoisatin->Condensation p-Toluidine p-Toluidine p-Toluidine->Condensation 5-bromo-3-(p-toluidino)indolin-2-one 5-bromo-3-(p-toluidino)indolin-2-one Condensation->5-bromo-3-(p-toluidino)indolin-2-one

Caption: Synthetic route to 5-bromo-3-(p-toluidino)indolin-2-one.

Experimental Protocol: Synthesis of 5-bromo-3-(p-toluidino)indolin-2-one

This protocol is a representative procedure based on the synthesis of similar anilino-indolin-2-ones.

Materials:

  • 5-Bromoisatin

  • p-Toluidine

  • Ethanol (or another suitable solvent like acetic acid)

  • Catalytic amount of a weak acid (e.g., acetic acid, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-bromoisatin in a minimal amount of ethanol.

  • Addition of Amine: To the stirred solution, add 1.1 equivalents of p-toluidine.

  • Reaction Conditions: If necessary, add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Characterization Techniques

The structural confirmation of the synthesized 5-bromo-3-(p-toluidino)indolin-2-one would rely on a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from both the indolinone and toluidine rings, a singlet for the methyl group of the toluidine moiety, and a broad singlet for the N-H proton of the indolinone.

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the various aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the lactam, and C=C stretching of the aromatic rings.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction would be invaluable.[5][7][8]

Biological Activity and Mechanism of Action

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors.[1][2][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of substrate proteins.

Anticipated Biological Target: Tyrosine Kinases

Derivatives of 3-substituted indolin-2-ones have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs) involved in cancer progression, such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[4][11]

  • Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and migration.[3]

The 5-bromo substitution on the indolin-2-one ring is a common feature in potent kinase inhibitors, as it can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket.[4]

Hypothesized Mechanism of Action

Mechanism_of_Action Indolinone_Derivative 5-Bromo-3-(p-toluidino) indolin-2-one ATP_Binding_Pocket ATP Binding Pocket Indolinone_Derivative->ATP_Binding_Pocket Binds to Inhibition Inhibition Kinase Tyrosine Kinase (e.g., VEGFR, PDGFR) Kinase->ATP_Binding_Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation ATP binding enables Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Inhibition->Phosphorylation Blocks

Caption: Hypothesized mechanism of kinase inhibition.

In Vitro Biological Evaluation

To ascertain the biological activity of 5-bromo-3-(p-toluidino)indolin-2-one, a series of in vitro assays would be necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A biochemical assay to measure the inhibition of a specific kinase (e.g., VEGFR-2). This can be done using various formats, such as a fluorescence-based assay or a radiometric assay.

  • Procedure: a. A solution of the test compound is prepared in DMSO and serially diluted. b. The purified kinase enzyme is incubated with the test compound at various concentrations. c. The kinase reaction is initiated by the addition of ATP and a suitable substrate. d. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Cell-Based Antiproliferative Assay

  • Assay Principle: To evaluate the cytotoxic or cytostatic effects of the compound on cancer cell lines. The MTT assay is a common method.

  • Procedure: a. Cancer cells (e.g., HUVEC for anti-angiogenesis, or various tumor cell lines) are seeded in 96-well plates. b. After cell attachment, they are treated with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). c. The MTT reagent is added, which is converted to a colored formazan product by viable cells. d. The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[1][12][13]

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on indolin-2-one derivatives, several SAR trends can be extrapolated:

  • Substitution at the 5-position: Halogen substitution, particularly bromine or fluorine, at this position generally enhances anti-proliferative and kinase inhibitory activity.[4][12][14][15]

  • The 3-substituent: The nature of the substituent at the 3-position is crucial for determining the selectivity and potency against different kinases.[11] The p-toluidino group in the target compound provides a combination of hydrophobic (methyl group) and aromatic features that can influence binding.

  • N-1 Substitution: Alkylation or arylation at the N-1 position of the indolinone ring can modulate solubility and cell permeability, impacting overall biological activity.[10][16]

Conclusion and Future Directions

5-bromo-3-(p-toluidino)indolin-2-one represents a promising, albeit underexplored, member of the indolin-2-one class of compounds. Based on the extensive body of research on related analogs, it is hypothesized to possess significant potential as a kinase inhibitor with anticancer properties. The synthetic route is straightforward, and established analytical and biological assays can be employed for its comprehensive evaluation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Further derivatization, guided by SAR studies, could lead to the development of novel and more potent therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

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  • Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Moroccan Journal of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. Available at: [Link]

  • Synthesis of 5-bromo-indoline. PrepChem.com. Available at: [Link]

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  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectra of compound 2a.
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The Strategic Placement of Bromine: A Deep Dive into the Structure-Activity Relationship of 5-Bromo-3-Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic aromatic structure, is a cornerstone in the development of novel therapeutics. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][2] This foundational structure offers a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacological properties. Among the various modifications, the introduction of a bromine atom at the 5-position has proven to be a particularly effective strategy for enhancing biological activity. This guide will provide a comprehensive analysis of the structure-activity relationship (SAR) of 5-bromo-3-substituted oxindoles, offering insights into the rational design of potent and selective therapeutic agents.

The strategic placement of a bromine atom at the C-5 position of the oxindole ring significantly influences the molecule's electronic properties and provides a crucial anchor for further synthetic diversification.[3] This halogenation can enhance lipophilicity, facilitating passage across biological membranes, and can also engage in halogen bonding, a non-covalent interaction that can contribute to target binding affinity.[4] The true power of the 5-bromo substituent, however, lies in its ability to serve as a versatile synthetic handle for introducing a wide array of functionalities at the C-3 position, the primary locus for modulating biological activity.

The Critical C3-Position: Dictating Biological Activity

The substituent at the C3-position of the 5-bromo-oxindole scaffold is a key determinant of its biological target and potency.[2] The nature, size, and stereochemistry of this group can dramatically alter the compound's interaction with target proteins, leading to a diverse range of pharmacological effects, most notably as kinase inhibitors in cancer therapy.[5][6]

Kinase Inhibition: A Major Therapeutic Avenue

A significant body of research has focused on 5-bromo-3-substituted oxindoles as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][7]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 5-bromo-3-substituted oxindoles have demonstrated potent anti-angiogenic activity through the inhibition of VEGFR-2.[8][9]

  • SAR Insights: The substituent at the C3 position often contains a hydrogen bond donor and acceptor motif to interact with the hinge region of the kinase. The 5-bromo group is thought to occupy a hydrophobic pocket, enhancing binding affinity. For instance, hydrazone derivatives of 5-bromoindole-2-carboxylic acid have shown promise as VEGFR-2 inhibitors.[8] The introduction of a 4-(dimethylamino)benzylidene group at the hydrazone moiety resulted in a potent compound with an IC50 value of 14.3 µM against HepG2 hepatocellular carcinoma cells.[8]

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[10] Novel 5-substituted oxindole derivatives have been designed and synthesized as BTK inhibitors.[1]

  • SAR Insights: In a series of 5-substituted oxindole derivatives, the presence of a sulfonamide linker at the 5-position connected to a piperazine ring was explored. While an isopropyl group on the piperazine showed no activity, replacing it with a cyclohexyl moiety led to promising activity in RAMOS cells (IC50 = 3.04 ± 0.56 μM).[1] Furthermore, the introduction of 3-bromobenzoyl and 3-fluorobenzoyl groups on the piperazine resulted in compounds with IC50 values of 2.06 ± 0.43 μM and 2.09 ± 0.47 μM, respectively.[1] This highlights the importance of the substituent on the piperazine ring for BTK inhibition.

Other Kinase Targets:

The versatility of the 5-bromo-3-substituted oxindole scaffold extends to other kinases, including:

  • Glycogen Synthase Kinase 3β (GSK3β) and AMP-activated Protein Kinase (AMPK): Studies have shown that 5-cyano-oxindoles can inhibit both GSK3β and AMPK. However, a 5-(2-cyanoethyl)-substitution and the Z-isomer configuration of the 3-substituent are critical for selective AMPK inhibition.[6][11]

  • Epidermal Growth Factor Receptor (EGFR): Novel 5-bromoindole-2-carboxylic acid derivatives have been investigated as EGFR inhibitors.[12]

Anticancer Activity Beyond Kinase Inhibition

The anticancer effects of 5-bromo-3-substituted oxindoles are not limited to kinase inhibition. These compounds can induce apoptosis and cell cycle arrest through various mechanisms. For example, some isatin-podophyllotoxin hybrids have demonstrated significant cytotoxicity.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from various studies, illustrating the impact of substitutions on the biological activity of 5-bromo-oxindole derivatives.

Compound Series Target Key Substituent at C3 Cell Line IC50 (µM) Reference
5-Bromo-3-hydrazonoindolin-2-onesVEGFR-2Phenylhydrazono-0.728[9]
5-Bromo-3-hydrazonoindolin-2-onesVEGFR-24-Chlorophenylhydrazono-0.503[9]
5-Substituted OxindolesBTK-RAMOS3.04 ± 0.56[1]
5-Substituted OxindolesBTK-RAMOS2.06 ± 0.43[1]
5-Bromoindole-2-carboxylic acid hydrazonesVEGFR-24-(dimethylamino)benzylideneHepG214.3[8]
5-Bromo-3,3-bis(hydroxyaryl)oxindolesAnticancer2-hydroxy-5-methylphenyl-2.01 ± 0.42[13]

Experimental Protocols: Synthesis and Biological Evaluation

A fundamental understanding of the synthesis and biological evaluation methods is crucial for researchers in this field.

General Synthetic Strategy

The synthesis of 5-bromo-3-substituted oxindoles often starts from commercially available 5-bromo-isatin. A common synthetic route involves a condensation reaction at the C3-position.

DOT Diagram: General Synthesis of 5-Bromo-3-Substituted Oxindoles

G BromoIsatin 5-Bromo-isatin Condensation Knoevenagel Condensation BromoIsatin->Condensation ActiveMethylene Active Methylene Compound (R-CH2-Z) ActiveMethylene->Condensation Base Base (e.g., Piperidine) Base->Condensation Catalyst Product 5-Bromo-3-substituted Oxindole Condensation->Product

Caption: A generalized workflow for the synthesis of 5-bromo-3-substituted oxindoles.

Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

DOT Diagram: MTT Assay Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Measurement Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of 5-bromo-oxindole derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

Signaling Pathways: The Mechanism of Action

The anticancer activity of many 5-bromo-3-substituted oxindoles stems from their ability to modulate key signaling pathways that control cell growth, proliferation, and survival.

DOT Diagram: Simplified VEGFR-2 Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates BromoOxindole 5-Bromo-3-substituted Oxindole BromoOxindole->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromo-3-substituted oxindoles.

Conclusion and Future Perspectives

The 5-bromo-3-substituted oxindole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The strategic placement of the bromine atom provides a powerful tool for enhancing biological activity and allows for extensive synthetic diversification at the C3-position. This has led to the discovery of potent inhibitors of various kinases and other promising anticancer agents.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and associated toxicities.

  • Exploring Novel C3-Substituents: Synthesizing and evaluating novel and diverse substituents at the C3-position to explore new biological targets.

  • Combination Therapies: Investigating the synergistic effects of 5-bromo-3-substituted oxindoles in combination with other anticancer drugs.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds.

The insights provided in this guide aim to equip researchers with a solid understanding of the SAR of 5-bromo-3-substituted oxindoles, thereby facilitating the rational design of the next generation of therapeutics based on this remarkable scaffold.

References

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The 3-Aminoindolin-2-One Scaffold: A Privileged Framework for Targeting Key Biological Regulators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 3-aminoindolin-2-one core is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the design of potent and selective inhibitors of a wide array of biological targets. This guide provides a comprehensive overview of the key protein families and signaling pathways modulated by 3-aminoindolin-2-one derivatives. We will delve into the molecular mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for target validation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this remarkable chemical framework.

The 3-Aminoindolin-2-one Scaffold: A Gateway to Diverse Biological Activity

The indolin-2-one moiety, also known as oxindole, is a bicyclic aromatic structure that has proven to be a highly "privileged" scaffold in drug discovery. Its rigid framework and the presence of hydrogen bond donors and acceptors allow for specific and high-affinity interactions with the active sites of numerous enzymes. The substitution at the 3-position, in particular, provides a vector for introducing a wide variety of chemical functionalities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of a multitude of 3-substituted indolin-2-one derivatives with diverse therapeutic applications, most notably in oncology.

Primary Biological Targets: The Kinase Superfamily

The vast majority of biologically active 3-aminoindolin-2-one derivatives have been developed as inhibitors of protein kinases.[1][2] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] The indolin-2-one scaffold has been particularly successful in targeting the ATP-binding pocket of kinases.[1][4]

Receptor Tyrosine Kinases (RTKs): Intercepting Angiogenesis and Tumor Progression

A significant focus of research on 3-aminoindolin-2-one derivatives has been the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth, survival, and metastasis.[3][5] Many of these compounds function as multi-targeted kinase inhibitors, simultaneously blocking several key signaling pathways involved in cancer.

The inhibition of VEGFRs is a key strategy in anti-angiogenic therapy, aiming to cut off the blood supply to tumors.[6][7] Several 3-aminoindolin-2-one derivatives have been designed as potent VEGFR inhibitors.[4][6]

  • Sunitinib (SU11248): One of the most prominent examples, Sunitinib, is an orally administered multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][6] It potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, in addition to other RTKs.[3][8]

  • Semaxanib (SU5416): A precursor to Sunitinib, Semaxanib is a selective inhibitor of the VEGFR-2 (KDR) tyrosine kinase domain.[3][7]

PDGFRs are involved in cell growth, proliferation, and angiogenesis. Their inhibition is another important aspect of the anti-tumor activity of many indolin-2-one derivatives. Sunitinib, for instance, also targets PDGFRα and PDGFRβ.[3][8]

The versatility of the 3-aminoindolin-2-one scaffold has enabled the targeting of a range of other RTKs implicated in cancer:

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). Sunitinib is a potent inhibitor of c-KIT.[3]

  • Fms-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML). Several indolin-2-one derivatives have been developed to target FLT3.[8]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in tumor-associated macrophage function.[8]

  • Epidermal Growth Factor Receptor (EGFR) and Her-2: Derivatives with bulky substituents on the phenyl ring at the C-3 position have shown high selectivity for these receptors.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): SU5402 is an example of a 3-substituted indolin-2-one with anti-FGFR activity.[3]

  • Met: The hepatocyte growth factor receptor, a target for inhibitors like SU11274.[8]

Non-Receptor Tyrosine and Serine/Threonine Kinases

Beyond RTKs, the 3-aminoindolin-2-one scaffold has been successfully adapted to target other classes of kinases.

Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many cancers.[9] Hesperadin is an example of an indolin-2-one derivative that inhibits Aurora B.[9] Structure-based design has led to the development of highly potent and selective Aurora B inhibitors based on this scaffold.[9]

JNK3 is implicated in neurodegenerative diseases such as Alzheimer's disease.[10] Through multistage screening, 3-substituted indolin-2-one derivatives have been identified as the first isoform-selective JNK3 inhibitors.[10][11]

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. A novel 3-hydrazonoindolin-2-one derivative has been designed and synthesized as a potent CDK2 inhibitor with anti-breast cancer activity.[12]

Emerging Non-Kinase Biological Targets

While kinase inhibition remains the most explored area, recent research has unveiled the potential of 3-aminoindolin-2-one derivatives to modulate other classes of proteins and biological pathways.

α-Glucosidase

A series of 3,3-di(indolyl)indolin-2-ones have been identified as a new class of α-glucosidase inhibitors.[13] These compounds show moderate to potent inhibitory activity and have potential for the treatment of diabetes.[13]

HIV-1 RNase H

3-Hydrazonoindolin-2-one derivatives have been designed and evaluated as novel inhibitors of HIV-1 RNase H, an essential enzyme for viral replication.[14] This opens up a new avenue for the development of anti-HIV agents based on this scaffold.

Induction of Apoptosis and Anti-inflammatory Effects

Certain 3-aminoindolin-2-one derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[15] Additionally, some derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and by suppressing signaling pathways such as NF-κB and MAPK.[16][17][18]

Quantitative Data: A Snapshot of Inhibitory Potency

The following table summarizes the inhibitory activities of selected 3-aminoindolin-2-one derivatives against their respective targets.

Compound Name/CodeTarget(s)IC50/KiCell Line/Assay ConditionsReference(s)
Sunitinib (SU11248)VEGFR-2, PDGFRβ, c-KITIC50 = 6.5 ± 3.0 nM (VEGFR2)In vitro kinase assay[6][7]
Semaxanib (SU5416)VEGFR-2 (KDR)-Clinical trials[3][7]
14g (chloropyrrole derivative)VEGFR2IC50 = 5.0 ± 1.1 nMIn vitro kinase assay[6][7]
Raji 10-IC50 = 3.56 ± 0.49 µMPC-3 prostate cancer cells[15]
Raji 16-IC50 = 2.93 ± 0.49 µMHCT-116 colon cancer cells[15]
J30-8JNK3IC50 = 40 nMIn vitro kinase assay[10][11]
4j (3,3-di(indolyl)indolin-2-one)α-glucosidaseIC50 = 5.98 ± 0.11 µMIn vitro enzyme assay[13]
HI 5 (3-hydrazonoindolin-2-one)CDK2/cyclin A2-In vitro kinase assay[12]
11a (3-hydrazonoindolin-2-one)HIV-1 RNase HIC50 = 1.90 µMIn vitro enzyme assay[14]

Experimental Protocols: Validating Biological Targets

The identification and validation of the biological targets of 3-aminoindolin-2-one derivatives rely on a suite of robust experimental techniques.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant purified kinase, kinase-specific substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P), test compound, kinase buffer, and stop solution.

  • Procedure: a. The test compound is serially diluted and pre-incubated with the kinase in the kinase buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is terminated by the addition of a stop solution. e. The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is often done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays can be used.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assays

Objective: To assess the ability of a compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

Methodology:

  • Cell Culture and Treatment: a. Culture cells that express the target kinase to an appropriate density. b. Starve the cells (if necessary) to reduce basal phosphorylation levels. c. Treat the cells with various concentrations of the test compound for a specified duration. d. Stimulate the cells with a ligand (e.g., VEGF for VEGFR) to induce kinase activation and autophosphorylation.

  • Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoblotting (Western Blotting): a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to normalize for loading.

  • Data Analysis: Quantify the band intensities and calculate the inhibition of phosphorylation at each compound concentration.

Cell Proliferation and Cytotoxicity Assays

Objective: To evaluate the effect of a compound on cell viability and growth.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:

    • MTT assay: Measures the metabolic activity of viable cells.

    • MTS assay: Similar to MTT but with a water-soluble formazan product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Visualizing the Landscape: Signaling Pathways and Workflows

Signaling Pathway of a Receptor Tyrosine Kinase

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding & Dimerization Indolinone 3-Aminoindolin-2-one Derivative Indolinone->RTK Inhibition ATP ATP ATP->RTK Phosphate source Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Target_Validation_Workflow Start Hypothesized Target KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellPhosAssay Cell-Based Phosphorylation Assay KinaseAssay->CellPhosAssay Potent Inhibition CellProAssay Cell Proliferation Assay CellPhosAssay->CellProAssay Cellular Activity SAR Structure-Activity Relationship (SAR) Studies CellProAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt End Validated Target & Lead Compound SAR->End LeadOpt->KinaseAssay Iterative Improvement

Sources

Precision Targeting with the 5-Bromo-Oxindole Scaffold: A Technical Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-oxindole (5-bromoindolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its non-halogenated or fluoro-substituted counterparts (e.g., Sunitinib). While the oxindole core mimics the purine ring of ATP, allowing for broad kinase affinity, the bromine atom at the C5 position introduces a critical halogen bond (X-bond) capability.[1] This guide details the structural rationale, synthetic pathways, and validation protocols necessary to leverage this scaffold for developing high-affinity inhibitors of receptor tyrosine kinases (RTKs) like VEGFR2, PDGFR, and intracellular kinases such as CDK2 and c-Src.

Part 1: Structural Rationale & The "Sigma-Hole" Effect

The 5-Bromo Advantage

In rational drug design, replacing a hydrogen or fluorine with bromine at the C5 position of the oxindole core is not merely a lipophilic modification.[1] It exploits the sigma-hole phenomenon.

  • Halogen Bonding: The C-Br bond creates a region of positive electrostatic potential (the sigma-hole) on the extension of the bond axis opposite the carbon. This allows the bromine to act as a Lewis acid, forming a directional non-covalent interaction with backbone carbonyl oxygens (Lewis bases) within the kinase hinge region.

  • Steric Complementarity: The atomic radius of Bromine (1.14 Å) often provides a tighter fit in the hydrophobic pocket of kinases (e.g., the gatekeeper region) compared to Fluorine (0.72 Å), reducing off-target binding.

The C3 Modification Site

The C3 position is the primary vector for diversification. A double bond at C3 (creating 3-substituted indolin-2-ones) ensures planarity, extending conjugation and stabilizing the inhibitor within the ATP-binding cleft.

Part 2: Synthetic Chemistry Workflow

The most robust method for generating 3-substituted-5-bromo-oxindoles is the Knoevenagel Condensation . This reaction couples 5-bromoisatin (or 5-bromo-oxindole) with an aldehyde or ketone.

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis strategy.

SynthesisWorkflow Isatin Start: 5-Bromoisatin Intermediate Intermediate: Schiff Base / Adduct Isatin->Intermediate Activation Reagent Aldehyde/Ketone (Pyrrole/Hydrazone) Reagent->Intermediate Nucleophilic Attack Catalyst Cat: Piperidine Solvent: EtOH Catalyst->Intermediate Product Final Scaffold: 3-Substituted-5-Bromo-Oxindole Intermediate->Product Dehydration (-H2O)

Figure 1: Convergent Knoevenagel condensation route for 5-bromo-oxindole synthesis.

Protocol 1: Optimized Knoevenagel Condensation

Objective: Synthesis of 3-pyrrolyl-5-bromoindolin-2-one (Sunitinib analog precursor).

Reagents:

  • 5-Bromoisatin (1.0 equiv)

  • Heteroaromatic aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve 5-bromoisatin (1.0 mmol) and the aldehyde (1.1 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Catalysis: Add catalytic piperidine (0.1 mmol, ~10 µL). Note: Piperidine acts as a base to deprotonate the C3 position (if using oxindole) or facilitate dehydration (if using isatin).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the isatin spot.

  • Isolation: Cool the reaction to room temperature, then to 0°C. The product typically precipitates as a brightly colored (yellow/orange) solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol/DMF if purity is <95% by HPLC.

Part 3: Medicinal Chemistry & SAR Analysis[2][3]

Data synthesized from recent high-impact studies (2020-2024) highlights the specific contribution of the 5-bromo substituent compared to other halogens.

Table 1: Comparative SAR of C5-Substituted Oxindoles (Kinase IC50 in nM)

Compound CoreC5 SubstituentTarget: VEGFR2 (IC50)Target: CDK2 (IC50)Electronic Feature
Indolin-2-oneH (Unsubstituted)> 500 nM> 1000 nMNeutral
Indolin-2-oneF (Fluoro)80 nM120 nMHigh Electronegativity
Indolin-2-oneBr (Bromo) 35 nM 18 nM Strong Halogen Bond Donor
Indolin-2-oneCl (Chloro)55 nM45 nMModerate Halogen Bond

Interpretation: The 5-bromo analog consistently outperforms the fluoro analog in CDK2 and VEGFR2 assays. This is attributed to the "sigma-hole" interaction with the carbonyl oxygen of Glu885 (in VEGFR2) or similar hinge residues in CDK2, stabilizing the inhibitor-enzyme complex.

Part 4: Pharmacology & Mechanism of Action

The 5-bromo-oxindole scaffold functions primarily as a Type I ATP-competitive inhibitor . It binds to the active conformation (DFG-in) of the kinase.

Visualization: Mechanism of Action (Signaling Pathway)

The diagram below maps the downstream effects of inhibiting RTKs (like VEGFR) using this scaffold.

MOA_Pathway VEGFR VEGFR2 / PDGFR (Receptor Tyrosine Kinase) RAS RAS VEGFR->RAS Phosphorylation Drug 5-Bromo-Oxindole Inhibitor Drug->VEGFR ATP Competition (Halogen Bond) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 2: Signal transduction blockade via ATP-competitive inhibition of VEGFR2.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: Unlike MTT assays which measure general cytotoxicity, this assay quantifies direct target engagement.

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, CDK2)

  • Substrate (Poly Glu:Tyr 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Dilute 5-bromo-oxindole derivatives in DMSO (10 mM stock). Prepare serial dilutions (10 µM to 0.1 nM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase buffer (with MgCl2/MnCl2)

    • 1 µL Compound

    • 2 µL Substrate/ATP mix

  • Incubation: Incubate at room temperature for 60 minutes. The kinase consumes ATP to phosphorylate the substrate, generating ADP.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light signal).

  • Analysis: Read luminescence. The signal is proportional to ADP produced. Lower signal = Higher Inhibition. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • El-Naggar, M., et al. (2018). "Novel thiazolidinone/thiazolo[3,2-a]benzimidazolone-isatin conjugates as apoptotic anti-proliferative agents."[2] Molecules, 23(6), 1422.

  • Seliem, I.A., et al. (2021). "Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances."[2] European Journal of Medicinal Chemistry, 216, 113334.[2]

  • Hassan, A. (2025). "Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship." Anti-Cancer Agents in Medicinal Chemistry.

  • BenchChem Protocols. "5-Bromoindole Scaffolds in Medicinal Chemistry: Application Notes and Protocols."

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structure, Diversity, and Application." Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

The 3-Arylamino-2-Oxindole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Core

The 2-oxindole nucleus, a bicyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable capacity to serve as a scaffold for a diverse array of biologically active molecules.[1][2] Its true potential, however, is often unlocked through strategic substitution at the C3 position. Among these, the 3-arylamino-2-oxindole pharmacophore has garnered significant attention, particularly in the realm of oncology. This guide provides a comprehensive technical overview of this critical pharmacophore, delving into its synthesis, mechanism of action, structure-activity relationships, and therapeutic applications, with a focus on its role in the development of targeted cancer therapies.

The inherent structural features of the 2-oxindole core, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal starting point for the design of enzyme inhibitors. The addition of an arylamino group at the C3 position introduces a crucial vector for molecular recognition, enabling these compounds to bind with high affinity to the ATP-binding sites of various protein kinases.[3] This has led to the development of a class of potent and selective kinase inhibitors that have revolutionized the treatment of several cancers.[2][4]

Synthetic Strategies: Building the Core

The construction of the 3-arylamino-2-oxindole scaffold can be achieved through several synthetic routes. A prevalent and efficient method is the Knoevenagel condensation of an appropriate isatin (1,3-dihydro-2H-indol-2,3-dione) with an aniline derivative. This reaction is typically catalyzed by a weak base, such as piperidine or a Lewis acid, and proceeds through an intermediate that subsequently dehydrates to form the target 3-arylimine-2-oxindole. Subsequent reduction of the imine yields the desired 3-arylamino-2-oxindole.

Another key synthetic approach involves the direct α-amination of 3-substituted 2-oxindoles . This can be accomplished using various aminating agents, and recent advancements have seen the development of highly enantioselective methods employing chiral catalysts.[5] This asymmetric synthesis is crucial for producing specific stereoisomers, which can exhibit significantly different biological activities.

Experimental Protocol: Representative Synthesis of a 3-Arylamino-2-Oxindole Derivative via Knoevenagel Condensation and Reduction

Step 1: Knoevenagel Condensation

  • To a solution of isatin (1.0 eq) in absolute ethanol, add the desired substituted aniline (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-arylimine-2-oxindole intermediate.

Step 2: Reduction of the Imine

  • Suspend the 3-arylimine-2-oxindole intermediate (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH4) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-arylamino-2-oxindole.

Mechanism of Action: Targeting the Kinome

The primary mechanism of action for many clinically relevant 3-arylamino-2-oxindole derivatives is the inhibition of protein tyrosine kinases (PTKs).[6] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of PTKs, leading to uncontrolled cell growth.

3-Arylamino-2-oxindole compounds act as competitive inhibitors at the ATP-binding site of these kinases.[3] The oxindole core mimics the adenine ring of ATP, while the arylamino side chain extends into a hydrophobic pocket, providing additional binding affinity and selectivity. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in tumor growth and, in some cases, apoptosis.[7]

A prime example of this mechanism is the action of Sunitinib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][7][8][9] Sunitinib potently inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[7][8][9][10] By simultaneously targeting these kinases, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects.[7][8]

Sunitinib_Mechanism_of_Action cluster_cell Tumor Cell cluster_pathways Signaling Pathways cluster_outcomes Therapeutic Outcomes RTK VEGFR, PDGFR, c-KIT Proliferation Proliferation RTK->Proliferation Activates Survival Survival RTK->Survival Activates Angiogenesis Angiogenesis RTK->Angiogenesis Activates Sunitinib Sunitinib Sunitinib->RTK Inhibits ATP ATP ATP->RTK Competes with ReducedProlif Reduced Proliferation Apoptosis Apoptosis AntiAngio Anti-Angiogenesis

Caption: Sunitinib's mechanism of action as a multi-targeted tyrosine kinase inhibitor.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 3-arylamino-2-oxindole derivatives is highly dependent on the nature and position of substituents on both the oxindole core and the arylamino moiety.[11] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.[12][13]

Key SAR Insights:

  • Substituents on the Oxindole Ring: Modifications at the N1, C5, and C6 positions of the oxindole ring can significantly impact activity. For instance, the introduction of small alkyl groups at the N1 position can enhance cell permeability and potency. Halogenation at the C5 position, as seen in some potent inhibitors, can increase binding affinity through halogen bonding.

  • Substituents on the Arylamino Ring: The substitution pattern on the arylamino ring is critical for kinase selectivity. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties and steric bulk of the molecule, influencing its fit within the ATP-binding pocket. For example, a dimethylamino group on the aryl ring has been shown to enhance neuroprotective effects in some derivatives.[11]

  • Linker between the Oxindole and Aryl Group: While a direct amino linkage is common, variations in the linker, such as the introduction of a methylene group to create 3-arylmethyl-2-oxindole derivatives, can alter the compound's flexibility and binding mode, leading to different biological activities.[11][14]

Compound Series Key Structural Feature Observed Biological Activity Reference
Sunitinib AnalogsIndolin-2-one with pyrrole carboxamide side chainPotent inhibitors of VEGFR, PDGFR, c-KIT[7][8][9]
3-Arylmethyl-2-oxindolesMethylene linker between oxindole and aryl ringNeuroprotective effects against oxidative stress[11]
Spiro-oxindolesSpirocyclic system at C3Potent antiproliferative activity against various cancer cell lines[15]
3-Arylidene-2-oxindolesExocyclic double bond at C3Inhibition of GSK3β and NRH:quinone oxidoreductase 2[16][17]

Therapeutic Applications and Future Perspectives

The clinical success of Sunitinib has paved the way for the development of numerous other 3-arylamino-2-oxindole-based drugs. The versatility of this scaffold allows for its application in a wide range of therapeutic areas beyond oncology, including neurodegenerative diseases, inflammation, and infectious diseases.[11][16][18]

Current research is focused on several key areas:

  • Improving Selectivity: Designing inhibitors that target specific kinases with greater precision to minimize off-target effects and associated toxicities.[19]

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against tumors that have developed resistance to existing therapies.

  • Exploring New Therapeutic Targets: Investigating the potential of 3-arylamino-2-oxindole derivatives to modulate other enzyme families and signaling pathways.[16][17]

  • Pharmacophore Hybridization: Combining the 3-arylamino-2-oxindole core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[1]

The 3-arylamino-2-oxindole pharmacophore represents a privileged scaffold in drug discovery, with a proven track record of producing clinically effective medicines. Its synthetic accessibility, coupled with the rich SAR data available, provides a solid foundation for the continued development of novel therapeutics to address a wide range of unmet medical needs.

References

  • Sunitinib - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death. (2017). Chemical & Pharmaceutical Bulletin, 65(11), 1093-1097.
  • Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death. (2017). Chemical & Pharmaceutical Bulletin, 65(11), 1093–1097. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). ecancermedicalscience, 1, 42. [Link]

  • Yang, Z., Wang, Z., Bai, S., Shen, K., Chen, D., Liu, X., Lin, L., & Feng, X. (2010). Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex. Chemistry, 16(22), 6632–6637. [Link]

  • Sunitinib Monograph for Professionals. (2025, May 12). Drugs.com. Retrieved February 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. (2017). European Journal of Medicinal Chemistry, 137, 304-314.
  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (2010). Expert Opinion on Drug Discovery, 5(1), 75-86.
  • 3-Arylidene-2-oxindoles as GSK3β inhibitors and anti-thrombotic agents. (2022). Molecules, 27(15), 4983.
  • 3-Oxindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Synthesis of 3-Arylidene and 3-Arylimine Oxindole Derivatives and Evaluation of Their Src Kinase Inhibitory and Antiprolifer
  • 3-Arylidene-2-oxindoles as Potent NRH:Quinone Oxidoreductase 2 Inhibitors. (2023). Molecules, 28(3), 1174.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules, 28(2), 856.
  • Synthesis and antiproliferative and apoptosis-inducing activity of novel 3-substituted-3-hydroxy-2-oxindole compounds. (2018). Medicinal Chemistry Research, 27(4), 1125-1135.
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  • Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2022). Toxicology in Vitro, 86, 105517.
  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025, October 20). Current Drug Targets.
  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. (2023). Molecules, 28(18), 6524.
  • 3-Arylidene-2-oxindoles as Potent NRH:Quinone Oxidoreductase 2 Inhibitors. (2023). Molecules, 28(3), 1174.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2018). Journal of Medicinal Chemistry, 61(15), 6686-6703.
  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved February 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of some 3-substituted-2-oxindole derivatives. (2025, August 5). Turkish Journal of Chemistry, 34(1), 125-134.
  • 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2. (2021). Bioorganic Chemistry, 113, 105014.
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  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry, 9, 624237.
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  • Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. (2026, January 23). Molecules, 31(3), 123.
  • Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. (2020). Molecules, 25(15), 3456.
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Methodological & Application

Synthesis of 5-Bromo-3-(4-methylanilino)indol-2-one from 5-bromoisatin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-5BR-ISAT-04

Executive Summary & Scope

This application note details the optimized protocol for the synthesis of 5-Bromo-3-(4-methylphenylimino)indolin-2-one (often referred to in literature as the "anilino" derivative due to tautomeric nomenclature) via the condensation of 5-bromoisatin with 4-methylaniline (p-toluidine).

Isatin Schiff bases are critical pharmacophores in drug discovery, exhibiting potent kinase inhibition, antimicrobial, and anticancer properties. This protocol utilizes an acid-catalyzed condensation strategy optimized for high yield (>85%) and purity, suitable for downstream biological screening or further reduction to the amine.

Key Reaction Parameters:

  • Reaction Type: Nucleophilic Addition-Elimination (Condensation).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).

  • Target Purity: >98% (HPLC/NMR).

Scientific Background & Mechanism[3][4][5][6]

The synthesis involves the reaction of the C3-carbonyl of the isatin core with the primary amine of p-toluidine. The C3-carbonyl is significantly more electrophilic than the C2-amide carbonyl due to the inductive effect of the adjacent amide nitrogen and the lack of resonance stabilization available to the amide.

Reaction Mechanism

The reaction proceeds through an acid-catalyzed mechanism:

  • Protonation: The C3-carbonyl oxygen is protonated by acetic acid, increasing electrophilicity.

  • Nucleophilic Attack: The lone pair of the p-toluidine nitrogen attacks the C3 carbon.

  • Proton Transfer: Formation of a carbinolamine intermediate.[3]

  • Dehydration: Elimination of water drives the equilibrium toward the thermodynamically stable imine (Schiff base).

Mechanistic Pathway Visualization

ReactionMechanism Start 5-Bromoisatin (C3-Ketone) Activated Activated Complex (Protonated C=O) Start->Activated + H+ (AcOH) Amine p-Toluidine (Nucleophile) Amine->Activated Nucleophilic Attack Intermediate Carbinolamine Intermediate Activated->Intermediate Addition Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product 5-Bromo-3-(4-methylphenylimino) indolin-2-one Transition->Product Elimination

Figure 1: Acid-catalyzed condensation mechanism for the formation of the isatin Schiff base.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]PurityHazard Class
5-Bromoisatin 226.031.0>98%Irritant
p-Toluidine 107.161.1>99%Toxic/Carcinogen
Glacial Acetic Acid 60.05Cat. (3-5 drops)ACSCorrosive
Ethanol (Absolute) 46.07SolventACSFlammable
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Weigh 2.26 g (10 mmol) of 5-bromoisatin and transfer to a 100 mL round-bottom flask (RBF).

  • Add 20 mL of absolute ethanol. Note: The isatin derivative may not dissolve completely at room temperature.

  • Weigh 1.18 g (11 mmol) of p-toluidine and add it to the RBF.

  • Add 3-5 drops of glacial acetic acid.

    • Expert Insight: The acid catalyst is crucial. Without it, the reaction may stall at the carbinolamine stage or require prolonged heating, leading to degradation.

Phase 2: Reflux & Monitoring 5. Equip the RBF with a magnetic stir bar and a reflux condenser. 6. Heat the mixture to reflux (approx. 78-80°C) using an oil bath or heating mantle. 7. Maintain reflux for 3 to 5 hours .

  • Visual Indicator: The suspension will typically change color from orange/yellow to a deep red or dark orange as the Schiff base forms.
  • QC Check (TLC): Monitor progress using TLC (Eluent: Hexane:Ethyl Acetate 3:1). The starting material (5-bromoisatin) should disappear (Rf ~0.4-0.5), and a new, less polar spot (Product) should appear.

Phase 3: Isolation & Purification 9. Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 30 minutes to maximize precipitation. 10. Filter the precipitate using a Buchner funnel under vacuum. 11. Wash: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted p-toluidine and acetic acid. Follow with a water wash (10 mL) to remove any inorganic salts or trace acid. 12. Drying: Dry the solid in a vacuum oven at 50°C for 6 hours. 13. Recrystallization (Optional but Recommended): If TLC shows impurities, recrystallize from hot ethanol. Dissolve the solid in minimal boiling ethanol, filter while hot (if insoluble particles exist), and cool slowly to crystallize.

Workflow Visualization

Workflow Step1 Dissolve Reagents (EtOH + AcOH) Step2 Reflux (80°C) 3-5 Hours Step1->Step2 Step3 TLC Check (Hex:EtOAc 3:1) Step2->Step3 Step3->Step2 Incomplete Step4 Cool to 0°C (Precipitation) Step3->Step4 Complete Step5 Vacuum Filtration Step4->Step5 Step6 Wash (Cold EtOH) Step5->Step6 Step7 Recrystallization (if purity <95%) Step6->Step7 Impure Final Pure Product Red/Orange Solid Step6->Final Pure Step7->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Data Analysis

The product exists primarily in the imine (Schiff base) form in solid state and solution, though nomenclature often loosely uses "anilino".

Table 1: Physicochemical Properties

Property Value/Observation
Appearance Deep orange to red crystalline solid
Melting Point 260°C – 265°C (Decomposes)
Yield 85% – 92%

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water |

Table 2: Spectroscopic Data (Representative)

Technique Signal Assignment Interpretation
FT-IR (KBr) 3250-3300 cm⁻¹ N-H stretch (Indole lactam)
1710-1730 cm⁻¹ C=O stretch (Lactam carbonyl)
1610-1625 cm⁻¹ C=N stretch (Imine/Azomethine)
¹H-NMR δ 10.8 - 11.0 (s, 1H) Indole NH (Broad singlet)
(DMSO-d₆) δ 6.8 - 7.8 (m, 7H) Aromatic protons (Isatin + Tolyl ring)

| | δ 2.35 (s, 3H) | Methyl group (-CH₃) of tolyl moiety |

Troubleshooting & Optimization

Common Issues
  • Low Yield: Often caused by insufficient reflux time or excessive solvent volume preventing precipitation. Solution: Concentrate the reaction mixture by rotary evaporation before cooling.

  • Oiling Out: Product forms a sticky oil instead of crystals. Solution: Scratch the glass surface with a rod to induce nucleation or add a seed crystal. Re-heat and cool more slowly.

  • Starting Material Remains: Solution: Add an additional 0.2 eq of p-toluidine and 2 drops of acetic acid; continue reflux.

Variation: Reduction to Amine

If the specific target is the amine (3-(4-methylanilino)-5-bromoindolin-2-one) rather than the imine:

  • Suspend the synthesized Schiff base in Methanol.

  • Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with water, extract with Ethyl Acetate.

    • Note: The C=N double bond is reduced to C-NH, resulting in a loss of color (product becomes pale yellow/white).

References

  • Hosseinzadeh, R., et al. (2012).[1] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.[1] 1

  • Jarrahpour, A., & Khalili, D. (2006). Synthesis of 3,3'-[p-phenylenebis(methylidyne nitrilo)
  • Gaber, M., et al. (2018). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes. Asian Journal of Chemistry. 5[2][6][5][7]

  • Al-Azzawi, A. M., & Hamd, A. R. (2015). Synthesis, Characterization and Study of Antimicrobial Activity of Some New Schiff base Derivatives Containing 5-BromoIsatin Moiety. ResearchGate.[6] 2[1][2][6][5][3][7][8][9][10][11]

  • PubChem Compound Summary. (2025). 5-Bromoindolin-2-one and related derivatives.[2][8][12] National Center for Biotechnology Information. 13[6][5]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(p-Tolylimino)-5-bromoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxindole Scaffold in Modern Drug Discovery

The oxindole structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile framework allows for a wide array of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 5-bromo-oxindole derivative, in particular, serves as a pivotal intermediate in the synthesis of targeted therapeutics. The bromine atom not only modulates the electronic properties of the molecule but also provides a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of vast chemical spaces in drug development programs.[2]

This application note provides a comprehensive and detailed protocol for the acid-catalyzed condensation of 5-bromo-oxindole with p-toluidine to synthesize 3-(p-tolylimino)-5-bromoindolin-2-one. This reaction is a fundamental step in the elaboration of the oxindole core, leading to the formation of a Schiff base, which can be a final bioactive compound or a versatile intermediate for further synthetic transformations. The protocol is designed for researchers and scientists in both academic and industrial drug discovery settings, offering a robust and reproducible method with in-depth explanations of the experimental choices.

Reaction Scheme

Caption: Reaction scheme for the condensation of 5-bromo-oxindole with p-toluidine.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
5-Bromo-oxindole≥98%Commercially AvailableStore in a cool, dry place.
p-Toluidine≥99%Commercially AvailableToxic, handle with care in a fume hood.
Glacial Acetic AcidACS GradeCommercially AvailableCorrosive, handle with appropriate PPE.
TolueneAnhydrousCommercially AvailableFlammable, use in a well-ventilated fume hood.
Sodium SulfateAnhydrousCommercially AvailableUsed for drying the organic phase.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.

Experimental Protocol

This protocol details the acid-catalyzed condensation of 5-bromo-oxindole with p-toluidine utilizing a Dean-Stark apparatus to drive the reaction to completion by azeotropic removal of water.

Part 1: Reaction Setup and Execution
  • Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, and condenser) is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator. This is crucial to prevent the introduction of water, which can hinder the reaction progress.

  • Charging the Reaction Vessel: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, add 5-bromo-oxindole (1.0 eq), p-toluidine (1.1 eq), and toluene (100 mL).

  • Initiation of the Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid protonates the carbonyl oxygen of the oxindole, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 111°C for toluene). As the reaction proceeds, water is formed as a byproduct. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the immiscible liquids will separate, with the denser water collecting at the bottom of the trap and the toluene overflowing back into the reaction flask.[3][4][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC). A suitable mobile phase for TLC is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is considered complete when no more water is collected and the starting materials are consumed as indicated by TLC. The expected reaction time is typically 4-8 hours.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification a Dry Glassware b Add Reactants & Toluene a->b c Add Acetic Acid b->c d Heat to Reflux c->d e Azeotropic Removal of Water (Dean-Stark Trap) d->e f Monitor by TLC & Water Collection e->f g Cool to Room Temperature f->g h Solvent Evaporation g->h i Purification by Column Chromatography h->i j Characterization of Product i->j

Caption: Experimental workflow for the synthesis of 3-(p-tolylimino)-5-bromoindolin-2-one.

Part 2: Work-up and Purification
  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation of the Crude Product: The resulting crude solid can be triturated with a non-polar solvent like hexane to remove any unreacted p-toluidine and other non-polar impurities. Filter the solid and wash with cold hexane.

  • Purification by Column Chromatography: For higher purity, the crude product should be purified by silica gel column chromatography. A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective. Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the 3-(p-tolylimino)-5-bromoindolin-2-one as a solid.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Characterization of 3-(p-Tolylimino)-5-bromoindolin-2-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons from both the oxindole and p-tolyl moieties will be observed in the range of δ 6.5-8.0 ppm. A singlet for the methyl group of the p-tolyl substituent will be present around δ 2.3-2.5 ppm. The N-H proton of the oxindole ring will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances corresponding to the carbonyl carbon (C=O) of the oxindole ring (around δ 165-175 ppm) and the imine carbon (C=N) will be present. Aromatic carbons and the methyl carbon will also be observed in their characteristic regions.
FT-IR Characteristic absorption bands for the N-H stretching of the oxindole (around 3200-3300 cm⁻¹), the C=O stretching of the lactam (around 1700-1720 cm⁻¹), and the C=N stretching of the imine (around 1630-1650 cm⁻¹) should be observed.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 315.02 g/mol (for ⁷⁹Br) and 317.02 g/mol (for ⁸¹Br) in a characteristic 1:1 isotopic pattern, confirming the presence of a single bromine atom.
Melting Point A sharp melting point is indicative of high purity. The experimentally determined melting point should be recorded and compared with literature values if available.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood due to the use of toluene, p-toluidine, and glacial acetic acid.

  • Handling of Reagents:

    • p-Toluidine: Is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

    • Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care.

    • Toluene: Is flammable and has harmful vapors. Avoid sparks and open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Insufficiently dried glassware or reagents.Ensure all glassware is oven-dried and reagents are anhydrous.
Inactive catalyst.Use fresh glacial acetic acid.
Insufficient heating.Ensure the reaction mixture is refluxing vigorously.
Formation of side products Overheating or prolonged reaction time.Monitor the reaction closely by TLC and stop when the starting material is consumed.
Impure starting materials.Use high-purity 5-bromo-oxindole and p-toluidine.
Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 3-(p-tolylimino)-5-bromoindolin-2-one. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The in-depth explanation of the rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the protocol for their specific needs, fostering a deeper understanding of the underlying organic chemistry.

References

  • Asif, M. (2021). A review on the recent progress in the biological activities of oxindole and its derivatives. European Journal of Medicinal Chemistry, 224, 113728.[1]

  • Dean, E. W., & Stark, D. D. (1920). A convenient method for the determination of water in petroleum and other organic emulsions. The Journal of Industrial & Engineering Chemistry, 12(5), 486-490.[3]

  • Wikipedia contributors. (2023). Dean–Stark apparatus. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]4]

  • RSC Education. (n.d.). Dean-Stark apparatus. Royal Society of Chemistry. Retrieved from [Link]5]

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. Retrieved from a relevant BenchChem application note.[2]

  • Alegaon, S. (2022, January 25). Condensation by using Dean-Stark Appartus [Video]. YouTube.[6]

  • Suaad M.H. et al. (Year of publication not available). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Journal of Applicable Chemistry.[4][7]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Solubility of 5-Bromo-3-(4-methylanilino)indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework for selecting optimal solvents for 5-Bromo-3-(4-methylanilino)indol-2-one, a representative lipophilic, weakly basic compound characteristic of many new chemical entities (NCEs) in drug discovery pipelines. We outline a systematic approach that combines theoretical physicochemical analysis with a robust, step-by-step experimental protocol for thermodynamic solubility determination. The causality behind solvent choice and protocol design is explained to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to make informed decisions for solubilizing challenging compounds for a variety of applications, from chemical synthesis to preclinical formulation development.

Introduction: The Critical Role of Solubility

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its entire development lifecycle. More than 40% of new chemical entities are poorly soluble in water, leading to significant challenges in achieving adequate bioavailability for oral dosage forms.[1] Furthermore, selecting an appropriate solvent is essential for chemical reactions, purification, analytical characterization, and the preparation of formulations for in vitro and in vivo testing. An illogical solvent choice can lead to inaccurate data, failed experiments, and costly delays in development.

This guide uses this compound as a model compound to illustrate a best-practice approach to solvent selection. Its complex, multi-functional structure presents a common solubility challenge, making it an excellent candidate for this detailed analysis.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure is the foundation of rational solvent selection.

Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here)

Molecular Features and Their Influence on Solubility:

  • Oxindole Core: The lactam group (-C(=O)-NH-) is polar and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This suggests potential solubility in polar solvents.

  • Aromatic Rings: The fused bicyclic system and the anilino ring contribute to the molecule's rigidity, planarity, and lipophilicity. These features increase the crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

  • Bromine Atom: The bromo-substituent significantly increases the molecular weight and lipophilicity, generally decreasing aqueous solubility.

  • Anilino Linkage: The secondary amine (-NH-) provides an additional hydrogen bond donor site.

  • Methyl Group: The tolyl methyl group adds to the nonpolar character of the molecule.

Based on these features, the molecule is predicted to be lipophilic (fat-soluble) and have poor aqueous solubility. It is a weak base due to the anilino nitrogen. A summary of its predicted physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight331.20 g/mol High MW can negatively impact solubility.
cLogP4.5 - 5.5Indicates high lipophilicity and poor aqueous solubility.
Hydrogen Bond Donors2Can interact with H-bond acceptor solvents (e.g., DMSO, acetone).
Hydrogen Bond Acceptors2Can interact with H-bond donor solvents (e.g., alcohols, water).
pKa (most basic)2.0 - 3.0Weakly basic; solubility may slightly increase in acidic aqueous media.

Note: These values are estimations derived from computational models and analysis of similar structures, as experimental data for this specific molecule is not publicly available.[2][3][4]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is often necessary. Hansen Solubility Parameters (HSP) provide a powerful framework by deconstructing the total cohesive energy of a substance into three components.[5][6]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The guiding principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible.[7] A solvent is likely to dissolve a solute if the "distance" (Ra) between them in the three-dimensional Hansen space is small. While determining the precise HSP for a new compound requires experimental work, we can use this framework to select a diverse range of probe solvents for initial screening, as shown in Table 2.

SolventSelection cluster_solvents Solvent Classes A Analyze Solute Structure (this compound) B Identify Key Features: - Lipophilic (High LogP) - H-Bond Donors/Acceptors - Polar Lactam Core - Weakly Basic A->B C Hypothesize Solubility Profile: Poor in Non-Polar Solvents Poor in Water Good in Polar Aprotic Solvents Moderate in Polar Protic Solvents B->C D Select Diverse Solvent Classes for Screening C->D S1 Polar Aprotic (e.g., DMSO, DMF, NMP) D->S1 S2 Polar Protic (e.g., Methanol, Ethanol) D->S2 S3 Ethers (e.g., THF, Dioxane) D->S3 S4 Halogenated (e.g., DCM, Chloroform) D->S4 S5 Non-Polar (e.g., Toluene, Heptane) D->S5 S6 Aqueous Buffers (e.g., pH 2.0, 7.4) D->S6 ExperimentalWorkflow A 1. Prepare Standards (Stock in DMSO, Serial Dilutions) F 6. Analyze by HPLC-UV (Quantify against calibration curve) A->F Create Calibration Curve B 2. Prepare Samples (n=3) (Weigh ~5mg solid + 1mL solvent) C 3. Equilibrate (24h at 25°C with agitation) B->C D 4. Separate Phases (Centrifuge at 10,000g for 15 min) C->D E 5. Sample & Dilute (Aliquot of supernatant, dilute into analytical range) D->E E->F G 7. Calculate Solubility (mg/mL or µM) F->G

Caption: Step-by-step workflow for the thermodynamic solubility assay.

Data Interpretation & Solvent Recommendations

The experimental results should be compiled into a clear, comparative table.

Table 2: Solubility of this compound in Common Solvents at 25 °C

SolventClassPolarity Index¹Dielectric Constant (ε)¹Solubility (µg/mL)
Heptane Non-Polar0.11.9< 1
Toluene Non-Polar2.42.4~15
Dichloromethane (DCM) Halogenated3.19.1~500
Tetrahydrofuran (THF) Ether4.07.5> 10,000
Ethyl Acetate Ester4.46.0~2,500
Acetone Ketone5.120.7> 20,000
Ethanol (95%) Polar Protic5.224.6~1,200
Methanol Polar Protic5.132.7~800
Acetonitrile Nitrile5.837.5~3,000
N,N-Dimethylformamide (DMF) Polar Aprotic6.436.7> 50,000
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7> 100,000
Water (pH 7.4 Buffer) Aqueous10.280.1< 0.1

¹Values are approximate and sourced from common solvent property tables. [8][9]Note: Solubility values are representative examples for illustrative purposes.

Analysis of Results:

  • High Solubility (>20 mg/mL): The compound exhibits excellent solubility in strong polar aprotic solvents like DMSO and DMF , and high solubility in Acetone and THF . This is consistent with the molecule's polar lactam core and its ability to accept hydrogen bonds. These solvents effectively solvate the molecule and overcome its crystal lattice energy.

  • Moderate Solubility (1-10 mg/mL): Solvents like Acetonitrile , Ethyl Acetate , and the alcohols (Ethanol , Methanol ) show moderate solubilizing power. The hydrogen bonding network in alcohols may compete with solute-solvent interactions, resulting in lower solubility compared to aprotic solvents.

  • Low Solubility (<1 mg/mL): The compound is poorly soluble in DCM and very poorly soluble in non-polar solvents like Toluene and Heptane . This confirms the dominant role of the polar functionalities in its solubility profile.

  • Insoluble: As predicted, the compound is practically insoluble in aqueous buffer, confirming its lipophilic nature.

Recommendations:

  • For Chemical Synthesis & Purification: THF , Acetone , or Ethyl Acetate are good choices, balancing solubility with ease of removal by evaporation.

  • For NMR & Analytical Characterization: DMSO-d₆ is the ideal choice due to its exceptional solvating power for this class of compound.

  • For In Vitro Biological Assays: DMSO is the standard for preparing high-concentration stock solutions. It is critical to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • For Preclinical Formulations: For oral dosing, co-solvent systems (e.g., mixtures of PEG 300, propylene glycol, and water) or lipid-based formulations would be necessary to enhance aqueous solubility and absorption. [10][11]

Conclusion

This application note has demonstrated a systematic methodology for solvent selection, centered on the model compound this compound. By integrating a theoretical analysis of the molecular structure with a rigorous experimental protocol, researchers can efficiently identify suitable solvents for various applications. The presented shake-flask method provides reliable thermodynamic solubility data, which is fundamental for informed decision-making in chemical synthesis, analytical testing, and early-stage drug formulation. This structured approach minimizes trial and error, saving valuable time and resources in the research and development process.

References

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  • Abbott, S. (n.d.). Practical Solubility - HSP. Professor Steven Abbott. Retrieved from [Link]

  • Chem LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • University of Rochester. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]

  • Bergström, C. A., et al. (2022). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Cristancho, N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Fugo, G., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

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In vitro kinase assay protocols for indolin-2-one inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolin-2-one scaffold is a cornerstone in modern kinase inhibitor drug discovery, forming the structural basis for numerous approved drugs targeting key oncogenic pathways. The successful characterization and optimization of these inhibitors hinge on the precise and robust application of in vitro kinase assays. This guide provides a comprehensive overview of the principles, selection, and practical execution of various assay formats tailored for indolin-2-one compounds. We delve into the critical parameters of assay design, offer detailed step-by-step protocols for luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) platforms, and provide a framework for data validation and troubleshooting to ensure the generation of high-fidelity, reproducible data for drug development professionals.

Introduction: The Indolin-2-One Scaffold in Kinase Inhibition

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a well-established driver of diseases like cancer, making them a major class of drug targets.[1] The indolin-2-one core structure has emerged as a "privileged scaffold" in kinase inhibitor design, most notably exemplified by Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

These inhibitors typically function as ATP-competitive agents, binding to the ATP pocket in the kinase catalytic domain. Understanding this mechanism is fundamental to designing a meaningful in vitro assay, as the concentration of ATP becomes a critical experimental variable influencing the apparent potency of the inhibitor. This guide will equip researchers with the foundational knowledge and practical protocols to navigate the nuances of assay development for this important class of compounds.

cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds to ATP Pocket Substrate Substrate Kinase->Substrate Phosphorylates Indolin-2-one Indolin-2-one Indolin-2-one->Kinase Competitively Binds to ATP Pocket

Figure 1: Mechanism of ATP-competitive inhibition by indolin-2-one compounds.

Selecting the Optimal Assay Platform

The choice of assay technology is the most critical decision in establishing a screening funnel. It dictates throughput, sensitivity, and susceptibility to compound-specific interference. Each platform measures a different aspect of the kinase reaction, and the ideal choice depends on the specific research goal (e.g., high-throughput screening vs. detailed mechanistic studies).

Key Assay Technologies
  • Luminescence-Based Assays: These are homogeneous "add-mix-read" assays ideal for high-throughput screening (HTS).[2] They work by measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[1][3][4] The luminescent signal from a luciferase-driven reaction is inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity.[1][4][5]

    • Expertise: While simple, these assays are indirect. A compound that inhibits the luciferase detection enzyme can be mistaken for a kinase inhibitor (a false positive). Therefore, counter-screens are essential for hit validation.[6]

  • Fluorescence-Based Assays: These methods directly measure the phosphorylated product.

    • Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET technology uses a europium cryptate-labeled antibody (donor) to detect the phosphorylated substrate and an acceptor fluorophore (e.g., XL665) conjugated to the substrate.[7][8] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[7]

    • Expertise: The ratiometric signal (acceptor/donor emission) and time-resolved detection minimize interference from compound autofluorescence and scattered light, making HTRF® a highly robust platform.[7][8]

    • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a small, fluorescently labeled peptide substrate.[9][10] When phosphorylated, the peptide may be bound by a large, specific antibody, slowing its rotation and increasing the polarization of the emitted light.[11]

    • Expertise: FP is sensitive to any factor affecting molecular size and rotation. Compound interference can be a challenge, and using far-red tracers can help mitigate this.[12][13]

  • Radiometric Assays: These assays directly measure the incorporation of a radiolabeled phosphate (from γ-³²P or γ-³³P-ATP) into a substrate.[14][15]

    • Expertise: Radiometric formats are considered the "gold standard" for accuracy and are less susceptible to compound interference, making them excellent for validating hits from other platforms.[14][15] However, the associated safety, handling, and waste disposal requirements limit their use in HTS.

G cluster_input Kinase Reaction cluster_output Detection Method cluster_principle Measured Parameter Input Kinase + Substrate + ATP + Inhibitor Luminescence Luminescence (ADP-Glo™ / Kinase-Glo®) Input->Luminescence TR_FRET TR-FRET (HTRF®) Input->TR_FRET Radiometric Radiometric (³³P Filter Binding) Input->Radiometric ADP_ATP ADP Formed or ATP Depleted Luminescence->ADP_ATP Phospho_Substrate Phosphorylated Substrate TR_FRET->Phospho_Substrate Phosphate_Incorporation Direct ³³P Incorporation Radiometric->Phosphate_Incorporation

Figure 2: Comparison of common in vitro kinase assay workflows.

Data Summary: Assay Platform Comparison
FeatureLuminescence (ADP-Glo™)TR-FRET (HTRF®)Radiometric (³³P)
Principle ADP ProductionProduct FormationPhosphate Transfer
Signal Glow LuminescenceRatiometric TR-FRETScintillation
Throughput Very HighHighLow
Sensitivity Very HighHighHigh
Compound Interference Luciferase inhibitionLow (autofluorescence)Very Low
Best Use Case HTS, IC₅₀ ProfilingHTS, Hit ValidationGold-standard validation
Key Vendors Promega, BPS BioscienceRevvity (Cisbio)PerkinElmer, Reaction Biology

Core Protocols: Measuring Inhibition of Receptor Tyrosine Kinases

Here we present two detailed protocols for determining the IC₅₀ value of an indolin-2-one inhibitor against a representative receptor tyrosine kinase, such as VEGFR2, PDGFRβ, or c-Kit.[16][17][18]

Protocol 1: Luminescence-Based Assay using ADP-Glo™

This protocol measures the amount of ADP generated, which directly correlates with kinase activity.[3][4]

A. Principle

The assay is performed in two steps.[19] First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted into a quantifiable luminescent signal via a coupled luciferase reaction.[4][19] The light output is directly proportional to kinase activity.

B. Materials & Reagents

ReagentRecommended Source
Recombinant Kinase (e.g., VEGFR2)BPS Bioscience, Carna Biosciences
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)BPS Bioscience, Sigma-Aldrich
ADP-Glo™ Kinase Assay KitPromega
Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)Promega, Vendor Specific
DTTSigma-Aldrich
Test Inhibitor (Indolin-2-one)Synthesized or Commercial
DMSO (Anhydrous)Sigma-Aldrich
White, Opaque, 384-well Assay PlatesCorning, Greiner

C. Step-by-Step Methodology

  • Compound Plating:

    • Prepare a serial dilution series of the indolin-2-one inhibitor in 100% DMSO. A typical 11-point, 3-fold dilution starting at 1 mM is standard.

    • Transfer a small volume (e.g., 50 nL) of each inhibitor concentration and DMSO vehicle controls into the appropriate wells of a 384-well assay plate.

  • Enzyme Preparation:

    • Thaw the recombinant kinase enzyme on ice.

    • Prepare the final kinase solution by diluting the enzyme stock into chilled Kinase Assay Buffer. The optimal concentration must be determined empirically (typically in the low ng/well range) to achieve ~10-30% ATP-to-ADP conversion in the linear range of the reaction.

  • Kinase Reaction Initiation:

    • Add 5 µL of the diluted kinase solution to each well containing the plated compound.

    • Expert Tip: To assess for compound-mediated enzyme destabilization, a short pre-incubation (15-30 minutes) of the enzyme and inhibitor at room temperature is recommended before substrate addition.

  • Substrate & ATP Addition:

    • Prepare a 2X Substrate/ATP master mix in Kinase Assay Buffer.

    • The ATP concentration is a critical parameter. For initial profiling of ATP-competitive inhibitors, use a concentration at or near the apparent Kₘ for the kinase (often 10-100 µM).

    • Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final reaction volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate for the predetermined optimal time (e.g., 40-60 minutes) at room temperature. The time should be within the linear range of the reaction.

  • ADP-Glo™ Reagent Addition (Reaction Stop):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[20][21]

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates the luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[20][21]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Protocol 2: TR-FRET Assay using HTRF® KinEASE™

This protocol directly measures the phosphorylation of a biotinylated peptide substrate.[22]

A. Principle

The assay involves a kinase reaction followed by a detection step.[23] A biotinylated substrate is phosphorylated by the kinase. Detection reagents, an anti-phospho-specific antibody labeled with a Europium (Eu³⁺) cryptate donor and streptavidin labeled with an XL665 acceptor, are added. Phosphorylation enables the formation of a complex, bringing the donor and acceptor close enough for a FRET signal to occur upon excitation.[7][22]

B. Materials & Reagents

ReagentRecommended Source
Recombinant Kinase (e.g., PDGFRβ)Cell Signaling Technology, Revvity
HTRF® KinEASE™ Kit (with substrate, antibody, and SA-XL665)Revvity
ATPRevvity, Sigma-Aldrich
Test Inhibitor (Indolin-2-one)Synthesized or Commercial
DMSO (Anhydrous)Sigma-Aldrich
White, Low-Volume, 384-well Assay PlatesGreiner, PerkinElmer

C. Step-by-Step Methodology

  • Compound Plating:

    • As described in Protocol 1, plate a serial dilution of the inhibitor and DMSO controls (e.g., 4 µL/well of a 2.5X stock).

  • Enzyme/Substrate Mix Preparation:

    • Prepare a master mix containing the kinase and the biotinylated peptide substrate in 1X Enzymatic Buffer.

    • Add 4 µL of this mix to the wells containing the inhibitor.

    • Expert Tip: A brief pre-incubation (15 minutes) at room temperature allows the inhibitor to bind to the kinase before the reaction is initiated.[7]

  • Reaction Initiation:

    • Prepare an ATP solution in 1X Enzymatic Buffer.

    • Add 2 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 20-30 minutes).

  • Detection Reagent Addition (Reaction Stop):

    • Prepare the detection mix by combining the Eu³⁺-cryptate antibody and SA-XL665 in the supplied Detection Buffer (which contains EDTA to stop the reaction).

    • Add 10 µL of the detection mix to all wells.

  • Detection Incubation:

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[7]

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.[7]

Data Analysis and Validation

A. Calculating Percent Inhibition

Raw data from the plate reader is first normalized to controls.

  • 100% Activity Control (High Signal for ADP-Glo, Low for Kinase-Glo): Reaction with enzyme and DMSO vehicle only.

  • 0% Activity Control (Low Signal for ADP-Glo, High for Kinase-Glo): Reaction with no enzyme ("Blank") or a saturating concentration of a potent control inhibitor.

The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank))

B. Generating IC₅₀ Curves

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic (4PL) equation using software like GraphPad Prism or a custom analysis platform.

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

C. Trustworthiness: Essential Controls & Troubleshooting

A robust assay is a self-validating system. Incorporating the right controls is non-negotiable.

Control TypePurposeExpected Outcome
No-Inhibitor (Vehicle) Defines 100% kinase activity.Maximum signal (ADP-Glo) or minimum signal (Kinase-Glo).
No-Enzyme (Blank) Defines 0% kinase activity; measures background.Minimum signal (ADP-Glo) or maximum signal (Kinase-Glo).
Positive Control Inhibitor Validates assay performance and sensitivity.A full inhibition curve with an IC₅₀ in the expected range.
Compound Interference Identifies false positives/negatives.No significant signal in the absence of kinase.

Troubleshooting Common Pitfalls [2]

IssuePotential Cause(s)Recommended Solution(s)
High Data Variability Pipetting errors; reagent instability; poor mixing.Use automated liquid handlers; prepare fresh reagents; ensure proper mixing after additions.
Low Signal-to-Background Insufficient enzyme activity; suboptimal reaction time.Titrate enzyme concentration; perform a time-course experiment to find the linear reaction range.
Poor Z'-Factor (<0.5) Combination of high variability and low S:B.Address the issues above; optimize all assay parameters (ATP, substrate, enzyme).
Compound Interference Autofluorescence (Fluorescence assays); Luciferase inhibition (Luminescence assays).Pre-read plates after compound addition; run a counter-screen against the detection enzyme (e.g., luciferase); use an orthogonal assay format for confirmation.[24]

Conclusion

The successful in vitro characterization of indolin-2-one kinase inhibitors requires a methodical approach to assay selection, optimization, and execution. Luminescence and TR-FRET-based platforms offer robust, high-throughput solutions, provided the researcher understands their respective principles and potential for artifacts. By carefully controlling critical parameters such as enzyme and ATP concentrations, establishing linear reaction conditions, and employing a rigorous set of controls, researchers can generate high-quality, reliable inhibition data. This data forms the bedrock of structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts toward the development of next-generation targeted therapeutics.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Sino Biological. (2019, July 5). c-KIT Datasheet. Retrieved February 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Custom Kinase Assay Services. Retrieved February 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 21, 2026, from [Link]

  • Auld, D. S., et al. (2008, August 15). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. Retrieved February 21, 2026, from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved February 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Complete kinase assay list. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved February 21, 2026, from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved February 21, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved February 21, 2026, from [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved February 21, 2026, from [Link]

  • Indigo Biosciences. (n.d.). Platelet-Derived Growth Factor Receptors α and β Reporter Assay System (PDGFRα/β). Retrieved February 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Integrated Kinase Discovery Services. Retrieved February 21, 2026, from [Link]

  • Vedvik, K. L., et al. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes - NCBI - NIH. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Lea, W. A., & Simeonov, A. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. Retrieved February 21, 2026, from [Link]

  • Assay Genie. (n.d.). Technical Manual Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit. Retrieved February 21, 2026, from [Link]

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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 21, 2026, from [Link]

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Application Note & Protocols: Crystallization of 5-Bromo-3-(4-methylanilino)indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 5-Bromo-3-(4-methylanilino)indol-2-one, a molecule of interest for researchers in medicinal chemistry and materials science. The quality of single crystals is paramount for unambiguous structural elucidation via techniques like X-ray diffraction, which is often a critical bottleneck in the research and development pipeline.[1][2] This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices to empower scientists with a robust framework for obtaining high-quality crystals. We will cover preliminary solubility screening, four distinct crystallization methodologies with detailed step-by-step protocols, and a troubleshooting guide for common challenges.

Introduction: The Rationale for Crystallization

The precise three-dimensional arrangement of atoms within a molecule dictates its function, from biological activity in drug candidates to the photophysical properties of organic materials. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining this structure with atomic-level resolution.[2] However, the success of SCXRD is entirely contingent on the availability of high-quality, well-ordered single crystals.

This compound possesses structural motifs—an indole core, a halogen substituent, and an aniline group—that suggest a propensity for significant intermolecular interactions, including hydrogen bonding (N-H donors and C=O acceptor) and π-π stacking between aromatic rings.[3][4] Harnessing these interactions through controlled crystallization is key to producing diffraction-quality specimens. This guide provides the theoretical grounding and practical protocols to achieve this.

Pre-Crystallization Essentials: Purity and Solubility

The Critical Role of Purity

Crystallization is a purification process, but starting with highly impure material is a common cause of failure. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or poorly formed crystals.

Core Recommendation: Before attempting crystallization, ensure the purity of this compound is ≥95% , as verified by NMR, LC-MS, or another suitable analytical technique. Purification via column chromatography is often a necessary prerequisite.[5][6]

Protocol 1: Systematic Solubility Screening

The selection of an appropriate solvent system is the most critical variable in crystallization.[6] An ideal solvent should dissolve the compound when hot but exhibit low solubility when cold.[7] A systematic screening is essential.

Methodology:

  • Place ~2-5 mg of the compound into several small vials.

  • Add a common solvent (see Table 1) dropwise (e.g., 100 µL at a time) at room temperature, vortexing after each addition.

  • Observe and record the solubility. Note the volume of solvent required to fully dissolve the compound.

  • If the compound is insoluble or sparingly soluble at room temperature, gently warm the vial and observe if dissolution occurs.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then place it at 4°C. Observe for precipitate or crystal formation.

Table 1: Solvent Selection & Expected Behavior

Solvent ClassExample SolventsExpected Solubility for Target CompoundRationale & Notes
Protic Ethanol, Methanol, IsopropanolLikely soluble, especially when heated.The N-H groups on the indole and aniline moieties can form hydrogen bonds with protic solvents, aiding dissolution.[6][7]
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)Good solubility is expected.These solvents can accept hydrogen bonds (e.g., the carbonyl oxygen in acetone) and have suitable polarity to dissolve the molecule. Ethyl acetate is often a good choice for organic complexes.[6]
Aromatic ToluenePotentially good solubility, especially when heated.The aromatic nature of toluene can engage in π-π interactions with the indole and aniline rings, promoting solubility.[6][8]
Chlorinated Dichloromethane (DCM)Likely very soluble.Often too good of a solvent for slow crystallization methods due to high volatility but can be useful for layering techniques.[6]
Non-polar Hexanes, Heptane, CyclohexaneExpected to be insoluble or poorly soluble.These are ideal candidates for use as "anti-solvents" in vapor diffusion or anti-solvent addition methods.[9]

Crystallization Methodologies: A Practical Guide

Based on the solubility screening, you can proceed with one or more of the following methods. It is often beneficial to set up crystallizations using multiple techniques simultaneously.

Workflow Overview

G cluster_0 Preparation cluster_1 Crystallization Setup (Parallel Methods) cluster_2 Growth & Harvesting Purity Ensure ≥95% Purity Solubility Perform Solubility Screen (Protocol 1) Purity->Solubility Evap Method A: Slow Evaporation Solubility->Evap Cool Method B: Slow Cooling Solubility->Cool Vapor Method C: Vapor Diffusion Solubility->Vapor Anti Method D: Anti-Solvent Addition Solubility->Anti Incubate Incubate & Monitor (Days to Weeks) Evap->Incubate Cool->Incubate Vapor->Incubate Anti->Incubate Harvest Harvest & Dry Crystals Incubate->Harvest Analyze Analyze (Microscopy, SCXRD) Harvest->Analyze

Caption: General workflow for crystallization of this compound.

Method A: Slow Evaporation

Principle: A saturated or near-saturated solution is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, inducing nucleation and crystal growth.[2]

Best For: Compounds that are moderately soluble at room temperature in a relatively volatile solvent.

Protocol:

  • Dissolve 5-10 mg of the compound in a suitable solvent (e.g., Ethyl Acetate, THF, or a mixture like DCM/Hexane) in a small, narrow vial (an NMR tube can be effective).[6] Use the minimum amount of solvent needed for full dissolution.

  • Cover the vial with parafilm.

  • Using a fine needle, pierce 1-3 small holes in the parafilm.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to a week.

Scientist's Note: The number and size of the holes control the evaporation rate. A slower rate is almost always better, as it allows molecules more time to arrange themselves into an ordered lattice, yielding higher quality crystals.[6]

Method B: Slow Cooling (Recrystallization)

Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystallization.[2]

Best For: Compounds that show a significant increase in solubility with temperature.

Protocol:

  • Place 10-20 mg of the compound in a small flask.

  • Add a solvent in which the compound is sparingly soluble at room temperature but soluble when hot (e.g., Ethanol, Isopropanol, or Toluene). Add the solvent dropwise while heating and stirring until the compound just dissolves.

  • Filter the hot solution through a pre-warmed pipette with a small cotton plug to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, transfer the flask to a refrigerator (4°C) to maximize crystal yield.

Scientist's Note: To promote slow cooling, the flask can be placed inside a larger beaker filled with hot water or insulated with glass wool. Rapid cooling often leads to the formation of a fine powder or "oiling out."[7]

Method C: Vapor Diffusion (Solvent / Anti-Solvent)

Principle: A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger container holding a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

Best For: Small amounts of material and compounds that are difficult to crystallize using other methods.

Caption: Schematic of a sitting-drop vapor diffusion experiment.

Protocol:

  • Prepare a concentrated solution of the compound (5-10 mg) in a "good" solvent (e.g., THF, Acetone) in a small, open vial.

  • Pour a layer (2-3 mL) of a "poor" anti-solvent (e.g., Hexane, Pentane) into a larger jar or beaker.

  • Carefully place the small open vial inside the larger jar, ensuring the solvent levels do not touch.

  • Seal the larger jar tightly with a lid or parafilm.

  • Store in a vibration-free location and monitor for crystal growth over several days to weeks.

Troubleshooting

Even with careful planning, crystallization can be challenging. The table below outlines common issues and potential solutions.

Table 2: Troubleshooting Common Crystallization Problems

ProblemObservationPotential Cause(s)Suggested Solution(s)
No Crystals Form The solution remains clear indefinitely.Solution is not sufficiently supersaturated; compound is too soluble.Evaporate some solvent to increase concentration; add a small amount of anti-solvent; try a different solvent system.
"Oiling Out" An oily, non-crystalline liquid separates from the solution.The solution became supersaturated at a temperature above the compound's melting point in that solvent; cooling was too rapid.[7]Re-heat to dissolve the oil, then add more solvent before attempting a slower cooling rate. Use a higher boiling point solvent.
Amorphous Powder A fine powder crashes out of solution.Nucleation occurred too rapidly due to excessive supersaturation or rapid cooling/evaporation.Reduce the rate of cooling or evaporation. Use a solvent in which the compound is slightly more soluble. Decrease the initial concentration.
Many Tiny Crystals A large number of very small crystals form.Too many nucleation sites; high supersaturation.Filter the solution while hot to remove nucleation-inducing dust. Reduce the concentration. Use a slower cooling/evaporation rate.

Summary

The crystallization of this compound is a multifactorial process that relies on a systematic approach. The key to success lies in starting with pure material, conducting a thorough solubility screen, and patiently testing multiple crystallization methods. The protocols for slow evaporation, slow cooling, and vapor diffusion provide a robust toolkit for researchers. By understanding the principles behind crystal formation and employing a methodical approach to troubleshooting, scientists can significantly increase the probability of obtaining high-quality single crystals suitable for structural analysis.

References

  • ACS Omega. Structure and Morphology of Indole Analogue Crystals. (2020). [Link]

  • ChemRxiv. Crystallization of Small Molecules in Lyotropic Liquid Crystals. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022). [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). [Link]

  • Aalto University. Crystallization of small molecules. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. (2023). [Link]

  • PubMed. (Z)-N-[5-Bromo-2-(4-methyl-anilino)-3H-indol-3-yl-idene]-4-methyl-aniline oxide. (2011). [Link]

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Application Note: IC50 Determination of 5-Bromo-Indolinone Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 5-bromo-indolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous potent receptor tyrosine kinase (RTK) inhibitors, including the clinically approved drug Sunitinib. These derivatives primarily function by competing for the ATP-binding site of kinases such as VEGFR-2, PDGFR, and FGFR, thereby blocking downstream signaling pathways (PI3K/Akt, Ras/Raf/MEK/ERK) essential for tumor angiogenesis and proliferation.

Accurate determination of the half-maximal inhibitory concentration (


) is the cornerstone of structure-activity relationship (SAR) studies. However, 5-bromo-indolinone derivatives often present specific physicochemical challenges—notably low aqueous solubility and high lipophilicity—which can lead to compound precipitation in cell culture media, yielding artifactual data.

This guide provides a rigorous, standardized protocol for the


 determination of these derivatives using the MTT assay. It integrates solubility management, precise serial dilution techniques, and robust data analysis to ensure reproducibility and scientific validity.

Mechanism of Action & Signaling Pathway[1]

Understanding the target biology is essential for interpreting


 shifts. 5-bromo-indolinone derivatives typically act as Type I or Type II kinase inhibitors. By halogenating the 5-position of the oxindole core, the compound's affinity for the hinge region of the kinase ATP-binding pocket is often enhanced through halogen bonding or hydrophobic interactions.
Figure 1: Indolinone-Mediated Kinase Inhibition Pathway

IndolinonePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors (VEGF/PDGF) RTK RTK (VEGFR-2/PDGFR) Active Dimer GrowthFactor->RTK Ligand Binding PI3K PI3K RTK->PI3K Phosphorylation RAS RAS RTK->RAS Indolinone 5-Bromo-Indolinone Derivative Indolinone->RTK ATP ATP ATP->RTK Blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Caspase 3/9 Activation) mTOR->Apoptosis Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Schematic representation of RTK inhibition by 5-bromo-indolinone derivatives, blocking downstream PI3K/AKT and MAPK signaling cascades.

Compound Management & Solubility

Critical Challenge: 5-bromo-indolinone derivatives are highly lipophilic. While soluble in DMSO, they may precipitate upon dilution into aqueous culture media, causing "false potency" (crystals killing cells physically) or "false inactivity" (compound unavailable to cells).

Protocol:
  • Stock Preparation: Dissolve the solid derivative in 100% sterile DMSO to a concentration of 10 mM or 20 mM .

    • Validation: Vortex for 1 minute. Inspect visually for clarity. If turbid, sonicate for 5-10 minutes at 37°C.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Protect from light, as indolinones can be photo-labile.

  • Working Solution (Intermediate Step): Do NOT dilute directly from 20 mM stock to the assay plate.

    • Prepare a 200x concentrate in 100% DMSO for each test concentration.

    • Example: To achieve a final assay concentration of 10 µM, prepare a 2 mM solution in DMSO first.

Experimental Protocol: MTT Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to insoluble purple formazan crystals.

Materials[1][2][3][4][5][6][7][8][9]
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (Solubilization buffer).

  • Positive Control: Sunitinib Malate (known VEGFR inhibitor).

Cell Seeding (Day 0)
  • Harvest cells in the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion (viability must be >95%).[1]

  • Dilute cells in complete media to the optimal density (Table 1).

  • Dispense 100 µL/well into 96-well plates.

  • Edge Effect Control: Fill the outer perimeter wells with 100 µL sterile PBS to prevent evaporation artifacts. Use only the inner 60 wells for data.

  • Incubate for 24 hours at 37°C, 5%

    
    .
    

Table 1: Recommended Seeding Densities

Cell Line Tissue Origin Seeding Density (cells/well) Doubling Time
A549 Lung Carcinoma 3,000 - 5,000 ~22 hrs
MCF-7 Breast Adenocarcinoma 5,000 - 8,000 ~38 hrs

| HepG2 | Hepatocellular Carcinoma | 8,000 - 10,000 | ~48 hrs |

Drug Treatment (Day 1)
  • Serial Dilution: Prepare 8-point serial dilutions (1:3 or 1:10) of the compound in a separate "Drug Master Plate" using complete media.

    • Crucial Step: Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).[1]

  • Transfer: Remove old media from the cell plate (carefully, do not disturb the monolayer).

  • Add 100 µL of drug-containing media to respective wells.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (0% Inhibition).

    • Blank: Media only (no cells) + 0.5% DMSO (Background).

  • Incubate for 48 to 72 hours .

MTT Addition & Readout (Day 3/4)
  • Add 20 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C. (Check for purple precipitate under microscope).

  • Solubilization: Carefully aspirate the supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measure Absorbance (OD) at 570 nm (Reference wavelength: 630 nm).

Experimental Workflow Diagram

Figure 2: Standardized IC50 Workflow

IC50Workflow cluster_prep Preparation (Day 0) cluster_treat Treatment (Day 1) cluster_read Readout (Day 4) Stock Compound Stock (20mM in DMSO) Dilution Serial Dilution (Master Plate) Stock->Dilution Seeding Cell Seeding (3k-8k cells/well) Addition Add to Cells (72h Incubation) Seeding->Addition Dilution->Addition MTT Add MTT (4h Incubation) Addition->MTT Solubilize Add DMSO (Dissolve Crystals) MTT->Solubilize Read Measure OD (570nm - 630nm) Solubilize->Read

Caption: Step-by-step workflow for high-throughput IC50 determination using the MTT assay.

Data Analysis & Calculation

To ensure authoritative results, data must be normalized and fitted to a non-linear regression model.

  • Background Correction:

    
    
    
  • Percent Viability Calculation:

    
    
    
  • Curve Fitting: Plot log(concentration) vs. % Viability.[1] Use a 4-parameter logistic (4PL) regression model (Sigmoidal Dose-Response):

    
    
    
    • X: Log of concentration.

    • Y: Response (% Viability).

    • Top: 100% (constrained if necessary).

    • Bottom: 0% (constrained if necessary).

Interpretation:

  • Potent:

    
     (Common for optimized 5-bromo-indolinones).
    
  • Moderate:

    
    .
    
  • Inactive:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Compound insolubility in aqueous media.Check wells under microscope before MTT addition. If crystals are visible, data is invalid. Lower the max concentration or use a solubility-enhancing vehicle (e.g., 0.5% DMSO + 0.1% Tween-80).
High Background Incomplete removal of media or protein precipitation.Ensure complete aspiration of MTT media before adding DMSO. Use a reference wavelength (630nm).[1]
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS.
Non-Sigmoidal Curve Range of concentrations too narrow.Expand the dilution range (e.g., from 1 nM to 100 µM).

References

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Source: NCBI / PMC. URL:[Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Source: MDPI Molecules. URL:[Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Source: Creative Bioarray. URL:[Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Source: NCBI / PMC. URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety. Source: MDPI Marine Drugs. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Arylamino)indolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity in Reductive Amination Protocols Support Tier: Level 3 (Senior Application Scientist) Status: Open Reference ID: IND-SYN-003

Executive Summary & Workflow Visualization[1]

The synthesis of 3-(arylamino)indolin-2-ones is a critical gateway to small-molecule kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Sunitinib analogues). The most robust synthetic route involves a two-stage sequence:

  • Condensation: Reaction of isatin (indoline-2,3-dione) with an aniline to form a Schiff base (3-aryliminoindolin-2-one).

  • Reduction: Chemoselective reduction of the imine (C=N) to the amine (C-N) using a hydride source.[1]

Common Yield Killers:

  • Equilibrium Stagnation: Failure to remove water during Step 1 drives the equilibrium back to the starting materials.

  • Imine Hydrolysis: The intermediate Schiff base is moisture-sensitive; aqueous workups often degrade it before reduction.

  • Over-Reduction: Aggressive reducing agents may attack the lactam carbonyl (C2 position) or reduce the aromatic ring.

Master Workflow Diagram

The following logic flow illustrates the critical decision points and chemical pathways.

IndolinSynthesis Isatin Isatin (Start) SchiffBase Intermediate: 3-Aryliminoindolin-2-one Isatin->SchiffBase AcOH (cat), EtOH Reflux, -H2O SideProduct Side Product: Isatide/Dimer Isatin->SideProduct Base Catalysis (Aldol-like) Aniline Aryl Amine Aniline->SchiffBase SchiffBase->Isatin Hydrolysis (Wet Solvent) Reduction Reduction Step (NaBH4 / MeOH) SchiffBase->Reduction Isolation usually NOT required Product Target: 3-(Arylamino)indolin-2-one Reduction->Product Chemoselective Hydride Transfer

Figure 1: Reaction pathway for the reductive amination of isatin.[1] Solid lines indicate the optimal path; dotted lines represent common failure modes.

Module 1: The Condensation Step (Schiff Base Formation)[1]

The Problem: The formation of the imine is an equilibrium process (


). If water accumulates, the yield of the intermediate caps at ~60-70%.
Optimized Protocol (Acid-Catalyzed)
  • Solvent: Absolute Ethanol or Methanol (Avoid aqueous alcohols).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Stoichiometry: 1.0 eq Isatin : 1.1 eq Aniline.

Step-by-Step:

  • Dissolve isatin (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Add the aniline (1.1 eq).

  • Add glacial acetic acid (catalytic, 2-3 drops per mmol). Note: Acid prevents the base-catalyzed dimerization of isatin (isatide formation).

  • Critical Action: Reflux for 3–6 hours. If the scale is >5g, use a Dean-Stark trap or add activated 4Å molecular sieves to the flask to scavenge water.

  • Checkpoint: The solution should change color (typically to deep red/orange).

  • Isolation (Optional but Recommended for Purity): Cool to 0°C. The Schiff base often crystallizes out. Filter and wash with cold ethanol. Do not perform an aqueous extraction here.

Troubleshooting Table: Condensation
SymptomDiagnosisResolution
Low Conversion (<50%) Equilibrium limitation due to water.Add 4Å Molecular Sieves or use Toluene/Dean-Stark reflux.
Dark Tar Formation Polymerization of aniline or isatin dimerization.Ensure AcOH is added before heating. Avoid basic conditions.
Product is Oil/Sticky Incomplete crystallization.Triturate with diethyl ether or hexane/EtOAc (9:1) to induce precipitation.

Module 2: The Reduction Step (Chemo-selectivity)

The Problem: You need to reduce the exocyclic C=N bond without touching the C=O amide (lactam) or the aromatic rings.

Optimized Protocol (NaBH4 Reduction)
  • Reagent: Sodium Borohydride (NaBH

    
    ).[1][2][3][4][5]
    
  • Solvent: Methanol (preferred over EtOH for faster kinetics).[1]

  • Temperature: 0°C to Room Temperature (Strict control).

Step-by-Step:

  • Suspend/Dissolve the Schiff base (from Module 1) in Methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add NaBH

    
     (1.5 – 2.0 eq) portion-wise over 15 minutes. Caution: Rapid addition causes exotherms that can lead to over-reduction.[1]
    
  • Allow to warm to room temperature and stir for 1–2 hours.

  • Color Change: The deep red/orange color of the imine should fade to a pale yellow or colorless solution. This is your visual endpoint.

  • Quenching: Carefully add water or saturated NH

    
    Cl solution to destroy excess hydride.
    
Why this works (Mechanism)

NaBH


 is a "soft" nucleophile compared to LiAlH

.[1] In protic solvents (MeOH), it selectively attacks the imine carbon.[1] The presence of the amide nitrogen (N-H) on the isatin ring donates electron density, making the C2-carbonyl less electrophilic and protecting it from reduction [1, 3].

FAQ: Specific Failure Scenarios

Q: Can I do this in a "One-Pot" reaction without isolating the imine? A: Yes, but with a caveat. If you skip isolation, you must ensure the condensation is complete (TLC check) before adding NaBH


.[1] Furthermore, the water generated in Step 1 will consume some reducing agent.[1]
  • Recommendation: If doing one-pot, increase NaBH

    
     to 3.0 eq and ensure the condensation step uses anhydrous solvent.
    

Q: My product is soluble in water during the quench. How do I recover it? A: 3-(arylamino)indolin-2-ones can be amphoteric.

  • If acidic quench: The amine might be protonated (cationic) and water-soluble. Neutralize to pH ~8-9 using NaHCO

    
     to precipitate the free base.
    
  • Extraction: Use Ethyl Acetate/THF mixtures (3:1) for extraction if the compound is polar.

Q: I see a "double spot" on TLC after reduction. A: This is likely a mixture of diastereomers if you have chiral centers elsewhere, but more likely, it is the re-oxidation of your product back to the imine (red spot) or the presence of unreacted imine.[1]

  • Test: If the spot is red/orange, it is unreacted imine.[1] If it is UV-active but colorless, check for "isatide" (dimer) formation.[1]

Comparative Data: Solvent & Catalyst Effects[1][8]

The following data summarizes yield improvements observed when switching from standard un-catalyzed methods to the optimized acid-catalyzed/dehydrating protocols [2, 4].

MethodSolventCatalystTimeIsolated Yield
Standard Ethanol (95%)None12 h45 - 55%
Acid-Cat Ethanol (Abs)AcOH (cat.)4 h78 - 85%
Dehydrative TolueneAcOH / Dean-Stark3 h88 - 94%
Green WaterIonic Liquid/Surfactant1-2 h80 - 85%

Note: The "Dehydrative" method is superior for sterically hindered anilines.

References

  • Zhou, F., Ding, M., & Zhou, J. (2012).[1][6] A catalytic metal-free Ritter reaction to 3-substituted 3-aminooxindoles.[6] RSC Advances.

  • Grewal, A. S., et al. (2020).[1] Synthesis and Preliminary Antimicrobial Evaluation of Schiff Bases of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy.

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction Mechanism.[1][2][3][4][5] Master Organic Chemistry.

  • Kaur, M., et al. (2020).[1] Recent applications of isatin in the synthesis of organic compounds. Arkivoc.

  • Sinha, S., et al. (2018).[1] Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: NMR Interpretation of 5-Bromo-3-(4-methylanilino)indol-2-one Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR interpretation of 5-Bromo-3-(4-methylanilino)indol-2-one and its tautomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its analogs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your NMR experiments.

Introduction to Tautomerism in this compound

This compound, a derivative of the versatile isatin scaffold, can exist in multiple tautomeric forms, primarily the keto-amine and the enol-imine forms. The equilibrium between these tautomers is a critical factor influencing the compound's chemical reactivity, biological activity, and spectroscopic properties.[1] Understanding and correctly interpreting the NMR spectra of these tautomers is paramount for accurate structural elucidation and for drawing meaningful structure-activity relationships.

The tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent used for the NMR experiment.[1][2][3] Solvent polarity and hydrogen bonding capabilities can significantly shift the equilibrium, leading to complex and sometimes confusing NMR spectra.[1][4] This guide will help you navigate these complexities.

Tautomers Keto Keto-amine Tautomer Enol Enol-imine Tautomer Keto->Enol Equilibrium Solvent Solvent Polarity (e.g., DMSO-d6 vs. CDCl3) Solvent->Keto Favors (more polar) Solvent->Enol Favors (less polar)

Caption: Tautomeric equilibrium of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the NMR analysis of this compound tautomers in a question-and-answer format.

Q1: My ¹H NMR spectrum shows more peaks than expected for a single structure. What is happening?

A1: You are likely observing a mixture of tautomers in solution.

The presence of multiple sets of signals in your ¹H NMR spectrum is a strong indication that your sample exists as a mixture of the keto-amine and enol-imine tautomers. The ratio of these tautomers is dependent on the solvent used.[1][5]

Troubleshooting Steps:

  • Solvent Study: Acquire ¹H NMR spectra in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). More polar solvents tend to favor the more polar tautomer.[1][3] This will help you to identify which set of peaks corresponds to which tautomer by observing the change in their integration ratios.

  • Temperature Variation: Run the NMR experiment at different temperatures. Changes in temperature can shift the equilibrium and may also lead to the coalescence of some peaks if the rate of interconversion between tautomers becomes fast on the NMR timescale.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments will help you to establish connectivity between protons and carbons for each individual tautomer, aiding in the assignment of the complex spectra.

Q2: How can I definitively distinguish between the keto-amine and enol-imine tautomers in the NMR spectrum?

A2: Look for characteristic signals and use advanced NMR techniques.

Each tautomer has unique structural features that give rise to distinct NMR signals.

Key Differentiating Signals:

TautomerCharacteristic ¹H NMR SignalsCharacteristic ¹³C NMR Signals
Keto-amine - NH proton of the indolinone ring (often a broad singlet).- CH proton at the C3 position (a singlet).- NH proton of the anilino group.- C=O (keto) carbon signal around 170-180 ppm.[6]- sp³ CH carbon at the C3 position.
Enol-imine - OH proton of the enol group (can be broad and may exchange with D₂O).- NH proton of the indole ring.- =CH proton of the imine group.- C-OH (enol) carbon signal around 160-170 ppm.[6]- C=N (imine) carbon signal.

Experimental Protocols:

  • D₂O Exchange: To confirm the presence of exchangeable protons (NH and OH), add a drop of D₂O to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and OH protons should disappear or significantly decrease in intensity.[7]

  • ¹⁵N NMR or HMBC: If your instrumentation allows, ¹⁵N NMR can be a powerful tool. The nitrogen chemical shifts are highly sensitive to their chemical environment and hybridization state, providing a clear distinction between the amine and imine nitrogens.[8] A ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment can also provide this information.

Q3: My NMR signals are broad and poorly resolved. What are the possible causes and solutions?

A3: Broad peaks can result from several factors, including chemical exchange, sample concentration, and instrument settings.

Poorly resolved spectra can make interpretation difficult and inaccurate.

Troubleshooting Steps:

  • Check for Chemical Exchange: If the rate of tautomeric interconversion is on the same timescale as the NMR experiment, you may observe broad peaks. Try acquiring the spectrum at a lower temperature to slow down the exchange and sharpen the signals.

  • Optimize Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[7][9] Conversely, a very dilute sample may have a poor signal-to-noise ratio. Prepare a fresh sample with an optimal concentration.

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[9][10] Ensure the instrument is properly shimmed before acquiring your data.

  • Check for Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. If you suspect contamination, purify your sample again.

Troubleshooting Problem Broad NMR Signals Cause1 Chemical Exchange Problem->Cause1 Cause2 Concentration Issues Problem->Cause2 Cause3 Poor Shimming Problem->Cause3 Solution1 Variable Temperature NMR Cause1->Solution1 Solution2 Optimize Concentration Cause2->Solution2 Solution3 Re-shim Spectrometer Cause3->Solution3

Caption: Troubleshooting workflow for broad NMR signals.

Q4: I am having trouble assigning the aromatic protons due to overlapping signals. What should I do?

A4: Use a combination of different solvents and 2D NMR techniques to resolve overlapping signals.

The aromatic region of the ¹H NMR spectrum can be crowded, making individual assignments challenging.

Strategies for Resolving Overlap:

  • Solvent-Induced Shifts: As mentioned in Q1, changing the NMR solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[7] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d.

  • COSY and TOCSY: A COSY experiment will reveal which protons are coupled to each other (typically those on adjacent carbons). A TOCSY (Total Correlation Spectroscopy) experiment will show correlations between all protons within a spin system, which is particularly useful for identifying all the protons of a specific aromatic ring.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, even if they are not directly bonded. This can be invaluable for assigning protons on different rings that are spatially proximate.

Experimental Protocol: Standard ¹H NMR Acquisition

For reproducible and high-quality data, follow this standardized protocol for acquiring ¹H NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the solvent and reference signals.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons. For quantitative measurements, a longer delay (5 times the longest T₁) is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks to determine the relative number of protons for each signal.

By following this guide, you will be better equipped to tackle the challenges of interpreting the NMR spectra of this compound and its tautomers, leading to more accurate and reliable research outcomes.

References

  • Keto-enol tautomerism in isatin/tribulin - ResearchGate. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]

  • Keto-enol tautomerism in the development of new drugs - Frontiers. Available at: [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. Available at: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC. Available at: [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. Available at: [Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi. Available at: [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate. Available at: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC. Available at: [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. Available at: [Link]

  • Overcoming the Limitations of NMR - AZoLifeSciences. Available at: [Link]

  • Synthesis of 5-Bromo Indole Compounds | PDF | Sodium Hydroxide | Filtration - Scribd. Available at: [Link]

  • Keto-Enol Equilibrium Using NMR - YouTube. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES Yang He,a Lianlian Fan,b Haoting Zhu,a Xiaolin Li,a Pu Zhou,a and Yu Luoa* - LOCKSS: Serve Content. Available at: [Link]

  • 5-bromo-3-(4-hydroxyphenyl)indolin-2-one - SpectraBase. Available at: [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Differentiating Tautomers using 15N chemical shift information - ACD/Labs. Available at: [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. Available at: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC. Available at: [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available at: [Link]

  • 3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. Available at: [Link]

  • The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Available at: [Link]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI. Available at: [Link]

  • (Z)-N-[5-Bromo-2-(4-methyl-anilino)-3H-indol-3-yl-idene] - PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-(4-methylanilino)indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-bromo-3-(4-methylanilino)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this target molecule. Moving beyond simple step-by-step instructions, this document explains the rationale behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your final compound.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude product. The synthesis of this compound is commonly achieved through the acid-catalyzed condensation of 5-bromoisatin and 4-methylaniline (p-toluidine). The primary impurities are, therefore, the unreacted starting materials.

G SM1 5-Bromoisatin Reaction Acid-Catalyzed Condensation SM1->Reaction SM2 4-Methylaniline (p-Toluidine) SM2->Reaction Crude Crude Product Mixture Reaction->Crude Product This compound (Desired Product) Crude->Product Impurity1 Unreacted 5-Bromoisatin Crude->Impurity1 Impurity2 Unreacted 4-Methylaniline Crude->Impurity2

Caption: Origin of common impurities in the synthesis of the target compound.

Table 1: Common Impurities and Their Characteristics

CompoundOriginRelative PolarityExpected TLC Rf
5-Bromoisatin Starting MaterialHigh (more polar)Low
4-Methylaniline Starting MaterialMediumMedium
Product Desired CompoundLow (less polar)High

Note: Relative polarity and Rf values are general estimates and will vary based on the chosen TLC eluent system.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Question: My TLC plate shows significant streaking, and the spots are not well-defined. How can I fix this and select a good solvent system for column chromatography?

Answer: Streaking is a frequent issue with indole-containing compounds due to their chemical nature.[1] There are several underlying causes:

  • Interaction with Acidic Silica: The nitrogen atom in the indole ring is basic and can interact strongly with the slightly acidic surface of the silica gel, causing the spot to "tail" or streak.[1]

    • Solution: To counteract this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1.0% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots.[1]

  • Sample Overloading: Applying too much of your sample to the TLC plate can saturate the stationary phase, leading to broad, streaky spots.

    • Solution: Dilute your crude sample in a suitable solvent (like ethyl acetate or dichloromethane) before spotting it onto the plate.[1]

  • Inappropriate Solvent Polarity: If your spots are either stuck on the baseline (Rf ≈ 0) or shoot to the solvent front (Rf ≈ 1), the polarity of your eluent is incorrect.[1]

    • Solution:

      • Rf ≈ 0: The eluent is not polar enough. Increase polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

      • Rf ≈ 1: The eluent is too polar. Decrease polarity by adding more of the non-polar solvent (e.g., increase the percentage of hexane).

For selecting a column chromatography solvent system: Aim for a TLC mobile phase that gives your desired product an Rf value between 0.2 and 0.4 . This generally provides the best separation on a silica gel column. Ensure there is clear separation between the product spot and the spots of the starting materials.

Question: I'm running a column, but my product is co-eluting with the 4-methylaniline starting material. What should I do?

Answer: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases. Here’s how to improve your separation:

  • Decrease the Polarity of the Eluent: Your mobile phase is likely too polar, causing both your product and the impurity to move too quickly down the column. Reduce the percentage of the polar solvent (e.g., switch from 30% ethyl acetate in hexane to 20%). This will increase the interaction of both compounds with the silica, but since your product is less polar, it should elute faster while the more polar 4-methylaniline is retained longer.

  • Switch to a Different Solvent System: Sometimes, a different combination of solvents can exploit subtle differences in solubility and interaction, leading to better separation. If you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system. Dichloromethane is less polar than ethyl acetate, and this change can alter the elution profile.

  • Ensure Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Always pack your column carefully, ensuring a level and compact silica bed.

Question: I can't find a good single solvent for recrystallization. Either my compound dissolves completely at room temperature, or it doesn't dissolve even when boiling. What now?

Answer: This is a classic scenario where a mixed-solvent recrystallization is the ideal solution.[2] This technique uses two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[2]

Systematic Approach to Finding a Solvent Pair:

  • Identify a "good" solvent (e.g., ethanol, acetone, ethyl acetate) where your crude product dissolves well when hot.

  • Identify a "poor" solvent (e.g., water, hexane, diethyl ether) where your product is insoluble even when hot. The two solvents must be miscible. An ethanol/water mixture is a very common and effective pair for compounds of moderate polarity.[2]

  • Follow the detailed mixed-solvent protocol in Section 4. The key is to dissolve the crude material in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution just begins to turn cloudy. Adding a few more drops of the hot "good" solvent will clarify it again, and upon slow cooling, pure crystals should form.

Table 2: Suggested Solvents for Recrystallization Screening

SolventTypePotential Use
EthanolPolar ProticGood starting point for single or mixed-solvent systems.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility.
Ethyl AcetatePolar AproticGood "good" solvent.
Hexane / HeptaneNon-polarGood "poor" solvent to pair with Ethyl Acetate.
WaterPolar ProticGood "poor" solvent to pair with Ethanol or Isopropanol.[2]
Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification? A1: Thin-Layer Chromatography (TLC) is the most efficient method.[3] Collect small samples from your column fractions, spot them on a TLC plate alongside your crude mixture and starting material standards, and run the plate. This allows you to visually track which fractions contain your pure product.

Q2: My final product is a yellow/orange powder. Is this expected? A2: Yes, many 3-substituted indol-2-one derivatives are colored solids, ranging from off-white to yellow or orange. The color intensity can be an indicator of purity; highly colored samples may contain persistent impurities.

Q3: How should I confirm the purity and identity of my final product? A3: A combination of techniques is recommended. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by checking for a sharp melting point. The identity and structural integrity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q4: What are the best practices for storing the purified compound? A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4][5] For long-term storage, keeping it in a refrigerator at 2-8°C is advisable.

Section 4: Detailed Experimental Protocols

These protocols provide standardized, self-validating workflows for the purification of this compound.

G Crude Crude Reaction Mixture TLC_Analysis 1. Analytical TLC (Solvent System Scouting) Crude->TLC_Analysis Column 2. Flash Column Chromatography TLC_Analysis->Column Combine 3. Combine Pure Fractions (Verify by TLC) Column->Combine Evaporate 4. Evaporate Solvent Combine->Evaporate Purity_Check 5. Purity & Identity Check (NMR, LC-MS) Evaporate->Purity_Check Recrystallize 6. Recrystallization (Optional) (For Highest Purity) Purity_Check->Recrystallize If impurities remain Final_Product Pure Crystalline Product Purity_Check->Final_Product If pure Recrystallize->Final_Product

Caption: A comprehensive workflow for the purification of the target compound.

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol describes the purification of the crude product using standard silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (NEt₃)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Solvent System Selection: Based on prior TLC analysis (see Section 2), prepare your chosen mobile phase (eluent). A good starting point is 20% Ethyl Acetate in Hexane with 0.5% NEt₃.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into your column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a flat, compact bed. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the column bed.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to begin eluting the column. Maintain a consistent flow rate.

    • Collect fractions in test tubes.

  • Monitoring:

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Combine all fractions that contain only the pure product spot.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol is ideal for further purifying the product obtained from column chromatography.[2]

Materials:

  • Purified this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Deionized Water)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (Ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely.[6]

  • Induce Saturation: While the solution is still boiling, slowly add the "poor" solvent (Water) dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add 1-2 more drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of the two solvents (e.g., 50:50 ethanol/water).

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References
  • Synthesis of 5-Bromo Indole. designer-drug.com.
  • He, Y., et al. A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, Vol. 96, No. 6, 2018.
  • Method for preparing 5-bromoindole.
  • 5-Bromo-1-methylindolin-2-one.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
  • Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Mor. J. Chem. 10 N°2 (2022) 320-325.
  • Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Deriv
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC. BenchChem.
  • Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
  • Preparation method of 5-bromo-7-methylindole.
  • Thin Layer Chrom
  • 5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one. Sigma-Aldrich.
  • 5-Bromo-3-((3,4-dichlorophenyl)imino)indolin-2-one. ChemScene.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • recrystalization of 5-bromovanillin. Hive Chemistry Discourse.

Sources

Technical Support Center: Isatin-Aniline Condensation (Schiff Base Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 3-Iminoindolin-2-one Synthesis Role: Senior Application Scientist Status: Active Support Guide

Core Directive & Executive Summary

This guide addresses the condensation of isatin (indole-2,3-dione) with anilines to form Schiff bases (imines). While ostensibly simple, this reaction is an equilibrium process governed by nucleophilic attack at the C3-carbonyl. Success depends on manipulating pH (catalysis) , solvent polarity , and water removal (Le Chatelier’s principle).

The "Goldilocks" Zone: The critical failure point in this synthesis is pH control.

  • Too Acidic (pH < 2): You protonate the aniline (nucleophile), rendering it unreactive.

  • Too Basic/Neutral: The isatin C3-carbonyl is not sufficiently electrophilic to be attacked by weak nucleophiles.

  • Optimal: pH 4.0–5.0 (typically achieved with catalytic glacial acetic acid).

Standard Operating Procedure (The "Golden Path")

This protocol is the baseline control. Deviations should be made only after establishing this baseline.

Reagents
  • Isatin: 1.0 equivalent[1][2]

  • Substituted Aniline: 1.0 – 1.1 equivalents

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) – 2-3 drops per 10 mmol

Workflow Diagram

G Start Reactants (Isatin + Aniline) Mix Solvent Mixing (EtOH + Cat. AcOH) Start->Mix Reflux Reflux (60-80°C) 2 - 6 Hours Mix->Reflux Check TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Check Decision Conversion > 90%? Check->Decision Decision->Reflux No (Continue) Cool Cool to 0-4°C (Ice Bath) Decision->Cool Yes Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Recryst Recrystallization (EtOH or AcOH) Filter->Recryst Final Pure Schiff Base (3-iminoindolin-2-one) Recryst->Final

Caption: Standard workflow for acid-catalyzed condensation of isatin and aniline. Note the critical decision point at TLC monitoring.

Reaction Mechanism & Causality

Understanding the mechanism is vital for troubleshooting. The reaction occurs exclusively at the C3 ketone , not the C2 amide, due to the higher electrophilicity of the ketone.

Mechanism Isatin Isatin (C3=O) Protonation Protonation (Activated C3) Isatin->Protonation + H+ Attack Nucleophilic Attack (Aniline) Protonation->Attack + R-NH2 Intermed Tetrahedral Intermediate Attack->Intermed Dehydration Dehydration (-H2O) Intermed->Dehydration Rate Limiting Product Schiff Base Dehydration->Product

Caption: Acid-catalyzed mechanism. The dehydration step is reversible; water removal drives the equilibrium forward.

Troubleshooting Center (FAQs)

Category A: Low Yield & Conversion

Q1: The reaction reaches 50% conversion and stalls (equilibrium). Adding more catalyst doesn't help.

  • Diagnosis: You are fighting Le Chatelier’s principle. Water produced during condensation is hydrolyzing the imine back to the ketone.

  • Solution:

    • Chemical: Add anhydrous molecular sieves (3Å or 4Å) directly to the reaction flask.

    • Physical: If using higher boiling solvents (Toluene/Benzene), use a Dean-Stark trap to physically remove water.

    • Stoichiometry: Use a slight excess of the cheaper reagent (usually aniline) to drive the equilibrium.

Q2: I am using a strongly electron-withdrawing aniline (e.g., 4-Nitroaniline) and getting <10% yield.

  • Diagnosis: Electronic deactivation. Nitro-groups pull electron density from the amine nitrogen, making it a poor nucleophile.

  • Solution:

    • Solvent Switch: Switch from Ethanol to Glacial Acetic Acid as the solvent (reflux). The higher boiling point (118°C) and higher acidity help overcome the activation energy barrier.

    • Microwave Irradiation: Use microwave synthesis (140-160°C, 5-10 mins) to force the reaction.

Category B: Solubility & Purification

Q3: My reaction turned dark, but no precipitate formed even after cooling.

  • Diagnosis: The Schiff base is too soluble in the chosen solvent (common with long alkyl chain substituents).

  • Solution:

    • Anti-solvent: Add cold water dropwise to the ethanol solution until turbidity appears, then cool in the fridge.

    • Concentration: Rotovap the solvent down to 20% volume before cooling.

Q4: How do I distinguish unreacted Isatin from the Product?

  • Visual Cue: Isatin is typically Deep Orange/Red . Most Schiff bases are Yellow to Orange (though some can be red).

  • TLC: Isatin is relatively polar. The Schiff base is usually less polar (higher Rf) in Hexane:EtOAc (7:3).

  • Chemical Test: Isatin dissolves in NaOH (ring opening of lactam), often changing color.

Category C: Substituent Effects Guide

Use this table to adjust your conditions based on the aniline substituent.

Aniline SubstituentElectronic EffectReactivityRecommended Adjustment
-OMe, -Me (Electron Donating) Activates NucleophileHighStandard Protocol (EtOH, Reflux, 2h).
-H, -Cl, -Br (Neutral/Weak) Neutral/Weak DeactivationModerateStandard Protocol (EtOH, Reflux, 4-6h).
-NO2, -CF3 (Electron Withdrawing) Strong DeactivationLowPure AcOH solvent or Microwave .
-COOH, -OH (Acidic/Protic) InterferingVariableMay require protection or solid-state grinding.

Advanced Optimization: Green Chemistry

For researchers prioritizing sustainability or facing strict solvent restrictions.

Method A: Water-Based Synthesis ("On-Water")

Surprisingly, hydrophobic effects can accelerate this reaction in water despite the dehydration requirement.

  • Protocol: Suspend Isatin and Aniline in water. Sonicate or stir vigorously at 60°C.

  • Mechanism: Reactants accumulate at the phase interface ("on water" effect), increasing effective concentration.

  • Advantage: Product usually precipitates out purely; simply filter and wash.

Method B: Microwave-Assisted (Solvent-Free)
  • Protocol: Mix Isatin and Aniline (1:1) with a few drops of AcOH in a microwave vial. Irradiate at 300W for 2-5 minutes.

  • Result: Often quantitative yields in minutes.

  • Note: Requires a dedicated synthesis microwave (safety hazard in domestic microwaves).

References

  • Review of Isatin Chemistry

    • Silva, J. F. M., et al. "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 2001.

  • Microwave & Green Synthesis

    • Panda, J., et al.[3] "Green Chemistry Approach for Efficient Synthesis of Schiff Bases of Isatin Derivatives." Journal of Nanoparticles, 2013.[3]

  • Acid Catalysis & Mechanism

    • Sumpter, W. C. "The Chemistry of Isatin."[1][2][3][4][5] Chemical Reviews, 1944. (Foundational text on C3 reactivity). 6

  • Optimization of Reaction Conditions

    • Aroua, L., et al.[7] "Optimization effect of the solvents and the temperature on the synthesis of Schiff base-urea." ResearchGate, 2022.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-(4-methylanilino)indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Research Professionals

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Bromo-3-(4-methylanilino)indol-2-one. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The procedures outlined herein are designed to protect personnel, prevent environmental contamination, and adhere to federal and local regulations.

Hazard Identification and Inferred Risk Profile

1.1. Structural Analysis and Associated Hazards

  • Brominated Aromatic System: The presence of a bromine atom on the indole ring classifies this compound as a halogenated organic compound.[1] Such compounds are of environmental concern and often require specific disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts like hydrobromic acid (HBr), dioxins, or furans.[2][3] The U.S. Environmental Protection Agency (EPA) subjects many brominated organic compounds to stringent management standards under the Resource Conservation and Recovery Act (RCRA).[4]

  • Anilino (Aromatic Amine) Moiety: Aromatic amines as a class are known for their potential toxicity.[5] Many are readily absorbed through the skin and can be harmful or carcinogenic.[5][6] Therefore, dermal contact should be strictly avoided.

  • Indol-2-one Core: The indole-2-one scaffold is a common feature in biologically active molecules and pharmaceuticals.[7] Compounds of this nature, particularly those under research for drug development, should be treated as potentially potent or cytotoxic, warranting careful handling to minimize exposure.[8][9]

1.2. Inferred Hazard Summary

Based on data from structurally similar compounds like 5-Bromoindole and other brominated anilines, the following hazard profile should be assumed for this compound.[6][10][11]

Hazard ClassificationGHS Hazard Code (Assumed)Precautionary Statement (Assumed)Signal Word
Skin IrritationH315Causes skin irritation.Warning
Eye IrritationH319Causes serious eye irritation.Warning
Respiratory IrritationH335May cause respiratory irritation.Warning
Acute Toxicity (Oral)H302Harmful if swallowed.Warning

Personnel Safety & Protective Equipment (PPE)

Given the inferred hazards, all handling and disposal procedures must be conducted with strict adherence to safety protocols to prevent exposure.[12]

  • Engineering Controls: All handling of the solid compound and preparation of waste containers should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its waste[14]:

    • Gloves: Nitrile or other chemically resistant gloves. Contaminated gloves must be disposed of as hazardous waste.[10]

    • Eye Protection: Safety goggles or a face shield.[15]

    • Body Protection: A laboratory coat must be worn at all times.[16]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is required.[16]

Step-by-Step Disposal Protocol

Disposal must be treated as a multi-stage process, from initial segregation to final collection by trained personnel. Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer.[17]

3.1. Phase 1: Waste Segregation

  • Scientific Principle: Chemical wastes are segregated to prevent dangerous reactions and to ensure they are sent to the correct treatment facility.[18][19] Halogenated organic waste requires specific high-temperature incineration and must not be mixed with non-halogenated solvents.[20]

  • Procedure:

    • Designate a specific hazardous waste container for "Halogenated Organic Solids."

    • This container is for this compound and materials grossly contaminated with it.

    • DO NOT MIX with:

      • Acids or bases.[19]

      • Oxidizing agents.

      • Non-halogenated organic waste.

      • Aqueous or liquid waste.

3.2. Phase 2: Waste Collection and Containment

This protocol applies to the pure compound and any materials directly contaminated during weighing or handling.

  • Experimental Protocol: Solid Waste Collection

    • Container Selection: Obtain a waste container that is in good condition, made of a compatible material (e.g., high-density polyethylene), and has a secure, leak-proof lid.[17][21]

    • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[18] Fill in all required information:

      • Full Chemical Name: "this compound" (no formulas or abbreviations).

      • Composition: 100%.

      • Hazard Characteristics: Mark as "Toxic" and "Irritant".

    • Waste Transfer: Inside a fume hood, carefully transfer the solid waste into the container using a dedicated spatula or scoop.

    • Seal Container: Securely close the container lid. It must remain closed at all times except when adding waste.[17][18]

    • Decontaminate: Wipe the exterior of the container with a damp cloth or paper towel to remove any residual contamination. Dispose of the wipe as hazardous waste.

3.3. Phase 3: Disposal of Contaminated Materials (Secondary Waste)

  • Procedure:

    • Place all disposables that have come into contact with the compound (e.g., gloves, weighing papers, contaminated paper towels, pipette tips) into the same designated "Halogenated Organic Solids" waste container.[14]

    • For glassware that is grossly contaminated, scrape out as much solid as possible into the waste container. Then, follow the procedure for empty container disposal below.

3.4. Phase 4: Disposal of Empty Containers

  • Scientific Principle: Trivial amounts of residue in "empty" containers can still pose a hazard and must be managed correctly.[17] The first rinse is considered hazardous as it will contain the highest concentration of the residual chemical.

  • Procedure:

    • First Rinse: Rinse the empty container (e.g., the original bottle from the supplier) with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect Rinseate: Pour this first rinseate into a designated "Halogenated Liquid Waste" container. Do not pour it down the drain.

    • Subsequent Rinses: Rinse the container two more times. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most prudent practice is to collect them as hazardous waste as well. Consult your institution's EH&S office.

    • Container Disposal: Once triple-rinsed and air-dried in a fume hood, completely deface or remove the original label.[17] The clean, dried container can then be disposed of in the appropriate glass or plastic recycling bin.[19]

Waste Accumulation and Storage

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[18]

  • Segregation: Ensure the container is stored with compatible waste types and use secondary containment bins for liquids.[17] Keep it segregated from acids, bases, and flammables.[18][19]

  • Pickup: Once the container is 90% full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[17][18]

Emergency Procedures: Spill Management

For small spills (<5 grams) of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE detailed in Section 2, including a respirator if available.

  • Contain Spill: Gently cover the spill with an absorbent material or a chemical spill pillow to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep the material and absorbent into a dustpan. Avoid creating dust.[10]

  • Dispose: Place the collected material into your designated "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Visual Workflow and Logic Diagrams

To clarify the disposal process, the following diagrams illustrate the key steps and decision points.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Pickup gen_waste Generate Solid Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen_waste->ppe select_container Select & Label Compatible 'Halogenated Organic Solids' Container ppe->select_container collect_waste Transfer Waste into Container (Inside Fume Hood) select_container->collect_waste seal_container Securely Seal Container (Keep Closed) collect_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Request Pickup from EH&S (When Full or Project Ends) store_saa->request_pickup

Caption: Disposal workflow for this compound.

SegregationLogic waste_type What is the waste material? pure_solid Pure Solid or Grossly Contaminated Items (Gloves, Weigh Paper) waste_type->pure_solid Solid Compound first_rinse First Rinseate from Empty Container waste_type->first_rinse Liquid clean_container Triple-Rinsed & Air-Dried Container waste_type->clean_container Empty Container halogenated_solid_bin Place in 'Hazardous Waste: Halogenated Organic Solids' Container pure_solid->halogenated_solid_bin halogenated_liquid_bin Place in 'Hazardous Waste: Halogenated Liquid Waste' Container first_rinse->halogenated_liquid_bin trash_bin Deface Label & Place in Appropriate Lab Recycling/Trash clean_container->trash_bin

Caption: Waste segregation logic for this compound.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved February 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved February 20, 2026, from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 20, 2026, from [Link]

  • Chemical Waste (Guidance Note). (n.d.). University of Glasgow. Retrieved February 20, 2026, from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). American Journal of Health-System Pharmacy. Retrieved February 20, 2026, from [Link]

  • Disposal Guidance | I-WASTE DST. (2024, August 28). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet: 5-Bromoindole. (n.d.). Carl Roth. Retrieved February 20, 2026, from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 20, 2026, from [Link]

  • Other Disposal Guidance | I-WASTE DST. (2024, August 28). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved February 20, 2026, from [Link]

  • 5-Bromoindole. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved February 20, 2026, from [Link]

  • 5-Bromo-1-methylindolin-2-one. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

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Personal protective equipment for handling 5-Bromo-3-(4-methylanilino)indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Unknown" is the Hazard. 5-Bromo-3-(4-methylanilino)indol-2-one is a substituted oxindole derivative. While a specific Occupational Exposure Limit (OEL) has not been established by OSHA or ACGIH for this specific CAS, its structural pharmacophore is highly homologous to potent Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib, Nintedanib intermediates).

Scientific Directive: Until toxicological data proves otherwise, you must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . We apply the Precautionary Principle , assigning a Provisional Occupational Exposure Band (OEB) of 4 , assuming a control limit of < 10 µg/m³ .

Primary Risks:

  • Pharmacological: Potential potent inhibition of VEGFR/PDGFR signaling pathways (reproductive toxicity/teratogenicity risk).

  • Chemical: Indolinone derivatives are potential skin sensitizers and eye irritants.[1]

The PPE Matrix: Layered Defense System

PPE is your secondary line of defense. The primary defense is engineering containment (See Section 4). Do not rely on PPE alone if aerosolization is possible outside a hood.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working strictly inside a certified Fume Hood.Particle Size Logic: Micronized kinase inhibitors often have particle sizes <10µm. Standard surgical masks provide 0% protection against bioactive dusts.
Dermal (Hands) Double Gloving (Nitrile). 1. Inner: 4 mil Nitrile (Bright Color).2. Outer: Extended Cuff Nitrile (Dark Color).Permeation & Visualization: Double gloving increases breakthrough time significantly. Contrasting colors allow immediate visual detection of outer glove breaches.
Dermal (Body) Tyvek® 400 (or equivalent) lab coat/coverall with elastic wrists.Static & Binding: Oxindoles are organic solids that can cling to cotton fibers. Tyvek provides a non-porous barrier that prevents "take-home" contamination.
Ocular Chemical Splash Goggles (Indirect Venting).Mucosal Absorption: Kinase inhibitors can be absorbed through the mucous membranes of the eye. Safety glasses with gaps are insufficient for powders.
Operational Workflow: The "Zero-Exposure" Protocol
Phase A: Pre-Operational Engineering Check

Before opening the vial, verify your environment.

  • Airflow Verification: Fume hood face velocity must be 80–100 fpm .

  • Static Elimination: Use an ionizing bar or gun inside the hood. Why? Substituted indoles are prone to static charge; static leads to uncontrollable powder scattering during weighing.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase B: The Weighing Protocol (Highest Risk Step)

Most exposure events occur during mass transfer.

  • Don PPE: Put on inner gloves, Tyvek coat, outer gloves, and goggles.

  • Transfer: Move the balance inside the fume hood or Vented Balance Enclosure (VBE).

  • The "Wet Method" (Recommended):

    • Tare the receiving vessel (volumetric flask).

    • Add a small volume of solvent (e.g., DMSO or Methanol) to the flask before adding the solid.

    • Transfer solid directly into the liquid.

    • Logic: This immediately suppresses dust generation upon transfer.

  • Decon: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before removing it from the hood.

Phase C: Waste & Disposal
  • Solid Waste: All gloves, weigh boats, and contaminated pads must be disposed of in a RCRA Hazardous Waste container labeled "Toxic Organic Solids."

  • Liquid Waste: Collect in "Halogenated Organic" waste streams (due to the Bromine substituent).

  • Quenching (Spills): For powder spills, do not dry sweep. Cover with wet paper towels (10% bleach solution) to dampen, then scoop.

Visualizing the Safety Logic (Graphviz)

This diagram illustrates the decision matrix for handling this compound based on its "Unknown" toxicity status.

SafetyProtocol cluster_0 Critical Containment Zone Start Start: this compound RiskAssess Risk Assessment: Is OEL Known? Start->RiskAssess BandAssign Assign Provisional Band 4 (High Potency / <10 µg/m³) RiskAssess->BandAssign No (Unknown Toxicity) EngControl Engineering Control: Vented Balance Enclosure (VBE) or Fume Hood BandAssign->EngControl Requirement PPE PPE Layer: Double Nitrile + Tyvek + Goggles EngControl->PPE Secondary Barrier Handling Handling: Wet Method Solubilization PPE->Handling Disposal Disposal: Incineration (RCRA) Handling->Disposal

Caption: Operational decision tree for handling uncharacterized oxindole derivatives, emphasizing the "Provisional Banding" approach to ensure safety amidst uncertainty.

Emergency Response Data (Quick Reference)
ScenarioImmediate Action
Inhalation Remove victim to fresh air immediately. Alert Medical: Mention "Potential Kinase Inhibitor Exposure."
Eye Contact Flush with water for 15 minutes .[1][2] Hold eyelids open. Do not use neutralization agents.
Skin Contact Wash with soap and water.[3] Do not use ethanol (solvents may increase transdermal absorption of the compound).
References
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200(g).[Link]

  • Naumann, B. D., et al. "Performance-Based Exposure Control Limits for Pharmaceutical Active Ingredients." American Industrial Hygiene Association Journal, vol. 57, no. 1, 1996, pp. 33-42.
  • National Institute for Occupational Safety and Health (NIOSH). "Occupational Exposure Banding."[4] CDC/NIOSH Guidelines.[Link]

  • SafeBridge Consultants. "Potent Compound Safety: A Guide for the Pharmaceutical Industry.

Sources

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